(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone
Description
Properties
IUPAC Name |
piperidin-1-yl-[(3R)-piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRYTYCKGZYLB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-3-(Piperidine-1-carbonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis and Potential of a Novel Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide focuses on a specific, non-commercially cataloged derivative, (3R)-3-(Piperidine-1-carbonyl)piperidine . The absence of a readily available CAS number for this compound underscores the necessity for a comprehensive resource detailing its synthesis, predicted properties, and potential applications. This document serves as a detailed technical manual for researchers and drug development professionals, providing a robust framework for the synthesis and investigation of this chiral N-acylpiperidine derivative.
Section 1: Chemical Identity and Structural Elucidation
While a specific CAS number for (3R)-3-(Piperidine-1-carbonyl)piperidine has not been assigned in major chemical databases, its structure can be unequivocally defined. It is composed of a chiral piperidine ring substituted at the 3-position with a carbonyl group, which in turn is bonded to the nitrogen of a second piperidine ring, forming an amide linkage.
The key chiral precursor for its synthesis is (R)-3-Piperidinecarboxylic acid , which has the assigned CAS number 25137-00-2 .[4][5]
Core Precursor: (R)-3-Piperidinecarboxylic Acid
A foundational understanding of the starting material is critical for the successful synthesis of the target compound.
| Property | Value | Source |
| CAS Number | 25137-00-2 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [4][5] |
| Molecular Weight | 129.16 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 251-255 °C | |
| Optical Activity | [α]₂₂/D −5°, c = 1 in H₂O |
Section 2: Synthesis Protocol: Amide Coupling of (R)-3-Piperidinecarboxylic Acid and Piperidine
The synthesis of (3R)-3-(Piperidine-1-carbonyl)piperidine is achieved through a standard amide bond formation reaction. The primary challenge in the direct reaction between a carboxylic acid and an amine is the formation of a stable and unreactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must be "activated" to generate a more electrophilic species that readily reacts with the amine.
Several effective coupling agents can be employed for this purpose. This guide will detail a common and reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[8][9]
Experimental Workflow
Caption: Synthetic workflow for (3R)-3-(Piperidine-1-carbonyl)piperidine.
Step-by-Step Methodology
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve (R)-3-Piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 10-15 minutes. The formation of a highly reactive O-acylisourea intermediate occurs during this step.
-
Amine Addition: Add piperidine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (3R)-3-(Piperidine-1-carbonyl)piperidine.
Section 3: Physicochemical Properties (Predicted)
Due to the novelty of this specific compound, empirical data is not available. However, based on its structure, the following properties can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₂₀N₂O | From structural components |
| Molecular Weight | 196.29 g/mol | From molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar N-acylpiperidines |
| Boiling Point | > 250 °C (at atmospheric pressure) | High due to amide group and molecular weight |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Limited solubility in water. | Based on the non-polar piperidine rings and the polar amide group |
| Chirality | Chiral, (R)-enantiomer | Derived from the (R)-3-Piperidinecarboxylic acid precursor |
Section 4: Applications in Drug Discovery and Chemical Biology
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3][10][11] The introduction of an N-acylpiperidine linkage, as in the title compound, can modulate pharmacokinetic and pharmacodynamic properties.
Potential as a Synthetic Building Block
(3R)-3-(Piperidine-1-carbonyl)piperidine can serve as a valuable chiral building block for the synthesis of more complex molecules. The two piperidine rings offer distinct points for further functionalization.
Analog for Bioactive Scaffolds
N-acylpiperidines are present in a variety of biologically active compounds. This molecule could be investigated for a range of activities, including but not limited to:
-
CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.[2]
-
Enzyme Inhibitors: The amide linkage can mimic peptide bonds, making it a candidate for interaction with proteases and other enzymes.
-
Receptor Ligands: The overall shape and hydrogen bonding capabilities may allow for binding to various G-protein coupled receptors (GPCRs) or ion channels.
The diagram below illustrates the logical relationship between the piperidine core and its potential in drug discovery.
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- 11. ijnrd.org [ijnrd.org]
Chiral Piperidine-3-Carboxamide Building Blocks: From Asymmetric Synthesis to Drug Discovery
Executive Summary
The transition from flat, achiral aromatic rings to three-dimensional, sp³-rich heterocycles is a defining paradigm in modern medicinal chemistry. Among these privileged scaffolds, chiral piperidine-3-carboxamides have emerged as highly versatile building blocks. Their inherent three-dimensionality, favorable physicochemical profiles, and precise stereochemical configurations allow for optimal vectorization of pharmacophores, leading to enhanced target selectivity and reduced off-target toxicity[1]. This technical guide provides an in-depth analysis of the stereoselective synthesis, derivatization, and therapeutic applications of (S)- and (R)-piperidine-3-carboxamide derivatives, offering actionable insights for drug development professionals.
The Strategic Value of the Piperidine-3-Carboxamide Scaffold
The incorporation of chiral piperidine scaffolds into small molecules directly addresses several critical drug design parameters:
-
Physicochemical Modulation: The aliphatic nature of the piperidine ring lowers the overall lipophilicity (LogP) compared to aryl analogs, improving aqueous solubility[1],[2].
-
Hydrogen Bonding Network: The C3-carboxamide moiety provides a localized, directional hydrogen bond donor/acceptor pair, which is critical for anchoring molecules within complex protein binding pockets[2].
-
Toxicity Mitigation: Increasing the fraction of sp³ carbons (Fsp³) and utilizing specific stereoisomers has been empirically shown to reduce promiscuity, particularly concerning cardiac hERG channel liabilities[1].
Core Synthetic Methodologies: Achieving Enantiopurity
Historically, enantiopure piperidine-3-carboxamides were accessed via the chiral pool or through wasteful classical resolution processes (e.g., fractional crystallization of racemic mixtures using resolving agents like dibenzoyl-L-tartaric acid)[3],[4]. However, modern industrial processes mandate higher atom economy and scalability.
Revolutionary advances in asymmetric catalysis have fundamentally transformed this landscape. Direct asymmetric hydrogenation of tetrahydropyridine-3-carboxamide precursors using chiral Ruthenium (Ru) or Rhodium (Rh) complexes allows for the direct installation of the C3 stereocenter with exceptional enantiomeric excess (ee)[4],[5]. Alternatively, the enantioselective nucleophilic dearomatization of pyridinium salts using Rh-catalysts and chiral ligands (e.g., (S)-BINAP) provides a direct route to highly functionalized dihydronicotinamides, which can be further reduced[6].
Workflow for the asymmetric synthesis of chiral piperidine-3-carboxamides.
Quantitative Comparison of Synthetic Approaches
The selection of a synthetic route depends heavily on the required scale and tolerance for catalyst costs. Table 1 summarizes the performance metrics of the primary methodologies.
Table 1: Comparison of Synthetic Approaches for Chiral Piperidine-3-carboxamides
| Synthetic Method | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Ref. |
| Classical Resolution | Dibenzoyl-L-tartaric acid | < 45% | > 95% | Moderate | [3] |
| Asymmetric Hydrogenation | Ru-BINAP / Rh-SEGPHOS | 85 - 95% | > 98% | High (Industrial) | [3],[5] |
| Nucleophilic Dearomatization | [Rh(COD)₂BF₄] / (S)-BINAP | 80% | 96% | Moderate to High | [6] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the mechanistic causality behind each operational step.
Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Tetrahydropyridines
Objective: Conversion of a prochiral tetrahydropyridine-3-carboxamide to (S)-piperidine-3-carboxamide. Causality: The use of a chiral bidentate phosphine ligand (e.g., (S)-BINAP) creates a sterically demanding, rigid chiral pocket around the Rhodium center. This geometry dictates the facial approach of the alkene substrate, ensuring that migratory insertion of the hydride occurs almost exclusively on one enantiotopic face, thereby bypassing the 50% maximum yield limitation of classical resolution[4],[5].
-
Preparation of the Catalyst Complex: In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-BINAP (1.1 mol%) in anhydrous, degassed dichloromethane. Stir for 30 minutes to ensure complete ligand exchange, validated by a color shift to deep orange.
-
Substrate Loading: Transfer the catalyst solution to a high-pressure hydrogenation autoclave containing the N-protected tetrahydropyridine-3-carboxamide substrate (1.0 equiv) dissolved in anhydrous methanol. Self-Validation: Methanol acts as a protic solvent that stabilizes the polar transition states during hydrogenation.
-
Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 50 atm. Stir vigorously at 50°C for 12 hours.
-
Workup & Analysis: Vent the reactor slowly. Filter the mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate in vacuo. The enantiomeric excess (>98% ee) must be validated via chiral HPLC before proceeding to deprotection[5].
Protocol B: Thionation to Piperidine-3-Carbothioamide
Objective: Conversion of the carboxamide moiety to a carbothioamide to alter hydrogen bonding profiles for fragment-based drug discovery[3],[2]. Causality: Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the amide carbonyl oxygen, forming a thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thioamide and a thermodynamically stable P=O byproduct[3].
-
Reaction Setup: To a solution of enantiopure piperidine-3-carboxamide (1.0 equiv) in anhydrous toluene, add Lawesson's reagent (0.55 equiv). Self-Validation: Because one molecule of Lawesson's reagent yields two reactive ylide species, 0.5 equivalents are theoretically sufficient. The slight excess (0.05 eq) compensates for trace moisture. The use of strictly anhydrous toluene is critical, as water rapidly hydrolyzes the ylide[3],[2].
-
Thermal Activation: Heat the reaction mixture to reflux (110°C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction via TLC (dichloromethane/methanol 9:1) until the starting material is completely consumed.
-
Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure piperidine-3-carbothioamide[2].
Applications in Advanced Drug Discovery
The chiral piperidine-3-carboxamide core is not merely a structural curiosity; it is the pharmacophoric engine driving several advanced therapeutics.
Avacopan (TAVNEOS): Targeting ANCA-Associated Vasculitis
Avacopan is an FDA-approved, first-in-class, orally administered antagonist of the complement 5a receptor (C5aR). Its chemical structure, (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide, heavily relies on the precise stereochemistry of the piperidine ring to achieve allosteric antagonism[7],[8]. By blocking C5aR, Avacopan prevents the complement-mediated activation of neutrophils, thereby halting the vascular inflammation characteristic of severe anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis without the severe side effects of chronic high-dose glucocorticoids[7].
Avacopan mechanism: Antagonism of the C5a receptor blocking neutrophil activation.
Emerging Targets: Malaria and Osteoporosis
Beyond immunology, the scaffold is demonstrating profound efficacy in infectious and metabolic diseases:
-
Antimalarial Proteasome Inhibitors: Researchers have identified piperidine carboxamide derivatives (e.g., SW042 and SW584) as potent, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5). The 3D geometry of the piperidine core allows the molecule to bind in a previously untargeted region of the active site, providing oral efficacy in humanized mouse models while avoiding the inhibition of human host proteasomes[9].
-
Cathepsin K Inhibitors for Osteoporosis: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for inhibitory activity against Cathepsin K. Specific compounds (e.g., H-9) have demonstrated potent inhibition (IC₅₀ = 0.08 µM), forming critical hydrogen bonds within the active pockets of Cathepsin K, effectively interrupting the bone resorption process in vitro[10].
Conclusion
The chiral piperidine-3-carboxamide scaffold represents a masterclass in modern drug design, bridging the gap between synthetic feasibility and biological precision. The evolution from classical resolution to asymmetric catalytic hydrogenation has secured the industrial viability of these building blocks. As demonstrated by FDA-approved therapeutics like Avacopan and emerging clinical candidates for malaria and osteoporosis, mastering the stereoselective synthesis and derivatization of this core is essential for the next generation of targeted drug discovery.
References
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TAVNEOS (avacopan) capsules, for oral use - FDA. Available at: [Link]
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AVACOPAN - precisionFDA - FDA. Available at:[Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC (NIH). Available at:[Link]
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Piperidine-containing drugs and recently studied analogs - OUCI. Available at:[Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances - Okayama University. Available at: [Link]
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Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides - RSC Publishing. Available at: [Link]
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Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC (NIH). Available at:[Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC (NIH). Available at: [Link]
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An In-depth Technical Guide to (3R)-Piperidin-3-yl(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone, a chiral molecule featuring two piperidine rings linked by a ketone functional group. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a comprehensive profile covering its chemical identity, proposed synthesis, and potential applications in research and development.
Molecular Profile and Physicochemical Properties
(3R)-Piperidin-3-yl(piperidin-1-yl)methanone is a disubstituted piperidine derivative. The "(3R)" designation indicates a specific stereochemical configuration at the third position of one of the piperidine rings, which is crucial for its interaction with biological targets.
Molecular Formula and Weight
The chemical structure of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone consists of two piperidine rings bridged by a carbonyl group. Based on this structure, the molecular formula and weight have been calculated.
| Identifier | Value |
| IUPAC Name | methanone |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| Canonical SMILES | C1CCN(C(=O)C2CCCNC2)CC1 |
Structural Representation
The three-dimensional arrangement of the atoms is critical for the molecule's activity. The chiral center at the 3-position of the piperidine ring introduces stereoisomerism.
Caption: 2D representation of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone.
Synthesis and Characterization
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the formation of an amide bond between a piperidine and a piperidine-3-carboxylic acid derivative.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
-
Activation of Carboxylic Acid: (3R)-Piperidine-3-carboxylic acid would first need its carboxylic acid group activated to facilitate nucleophilic attack. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Amide Coupling: The activated (3R)-piperidine-3-carboxylic acid is then reacted with piperidine. The nitrogen atom of piperidine acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond.
-
Purification: The final product would be purified using techniques such as column chromatography to isolate the desired compound from byproducts and unreacted starting materials.
Characterization
The successful synthesis of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone would be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight, confirming the molecular formula.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (3R) stereoisomer.
Potential Applications in Drug Discovery and Development
The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.[1] The specific structure of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone suggests several potential areas of application in research.
Scaffolding for Novel Therapeutics
This molecule can serve as a starting point or a fragment in the design of more complex molecules targeting a variety of biological receptors and enzymes. The two piperidine rings offer multiple points for further chemical modification to explore structure-activity relationships (SAR).
Probing Biological Systems
As a chiral molecule, it could be used to investigate the stereochemical requirements of biological targets. Comparing the activity of the (3R) enantiomer with its (3S) counterpart can provide valuable insights into the binding pocket of a receptor or the active site of an enzyme.
Conclusion
(3R)-Piperidin-3-yl(piperidin-1-yl)methanone is a chiral molecule with potential applications in medicinal chemistry and drug discovery. While direct experimental data for this compound is sparse, its molecular properties can be inferred from its structure, and a viable synthetic route can be proposed based on established chemical reactions. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117966306, (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. Retrieved from [Link].
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MolPort (n.d.). {3-[2-(3-methylphenyl)pyrimidin-4-yl]piperidin-1-yl}(phenyl)methanone. Retrieved from [Link].
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Open Research@CSIR-NIScPR (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link].
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Pharmaffiliates (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link].
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Advanced Medicinal Chemistry of Dipiperidine Amide Derivatives
The following technical guide provides an in-depth analysis of Dipiperidine Amide Derivatives , focusing on their medicinal chemistry, synthetic pathways, and pharmacological applications in neurodegeneration, immunology, and oncology.
A Technical Guide for Drug Discovery & Development
Executive Summary
Dipiperidine amide derivatives represent a privileged scaffold in medicinal chemistry, characterized by two piperidine rings (either directly linked as bipiperidines or separated by a spacer) connected via an amide functionality. This structural motif offers unique geometric properties, allowing for precise bidentate interactions with G-Protein Coupled Receptors (GPCRs) and aspartyl proteases.
This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications of this class, specifically focusing on BACE1 inhibition (Alzheimer's) , CCR3/CXCR4 antagonism (Immunology) , and MDR reversal (Oncology) .
Structural Classification & Synthetic Architectures
The "dipiperidine" nomenclature in this context refers to two primary scaffold architectures:
-
1,4'-Bipiperidine Amides: Two piperidine rings directly connected (one nitrogen to the other's C4).
-
Bis(piperidinyl)amides: Two independent piperidine rings linked via a central amide or alkyl-amide spacer.
Synthetic Strategy: Modular Assembly
The synthesis of these derivatives typically relies on convergent assembly. The core challenge lies in the regioselective coupling of the secondary amine of the bipiperidine system with functionalized carboxylic acids without compromising the integrity of distal basic centers.
Protocol 1: Optimized Amide Coupling for Bipiperidine Scaffolds
-
Objective: Synthesis of N-substituted-1,4'-bipiperidine-1'-carboxamides.
-
Rationale: Standard carbodiimides often fail due to steric bulk; mixed anhydrides or uronium salts (HATU) are preferred for yield and chiral integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the carboxylic acid core (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add 1,4'-bipiperidine (1.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (DCM/MeOH/NH₃ gradient).
Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis logic for these derivatives.
Figure 1: Convergent synthetic workflow for sterically hindered dipiperidine amide formation.
Therapeutic Domain A: Neurodegeneration (BACE1 Inhibitors)[1]
-Secretase 1 (BACE1) is a prime target for Alzheimer's disease.[1][2][3] Dipiperidine amides have emerged as potent inhibitors by interacting with the catalytic aspartic acid dyad (Asp32/Asp228).Mechanism of Action
The amide nitrogen of the dipiperidine core often acts as a hydrogen bond donor to the catalytic aspartates, while the piperidine rings occupy the hydrophobic
Structure-Activity Relationship (SAR)
-
Central Core: A 3,5-disubstituted piperidine or bipiperidine core is essential for orienting side chains into the
pocket. -
Amide Linker: Isosteres (e.g., hydroxyethylamine) are often combined with the amide to enhance affinity.
-
Selectivity: Bulky substituents on the distal piperidine ring improve selectivity against BACE2 and Cathepsin D.
Table 1: Comparative Potency of BACE1 Inhibitor Classes
| Scaffold Class | Key Interaction | IC50 (BACE1) | Selectivity (vs BACE2) | Source |
| Peptidomimetic Amides | H-bond to Asp dyad | 30 nM | Low (<10x) | [1] |
| Dipiperidine/Piperazine | hydrophobic S1/S3 fit | 0.18 nM | High (>50x) | [1] |
| Amino-thiazine Amides | S3 subsite occupation | 49 nM | Moderate | [1] |
Therapeutic Domain B: Immunology (CCR3/CXCR4 Antagonists)
In the context of chemokine receptors, the 1,4'-bipiperidine amide scaffold is a validated antagonist for CCR3 (Eosinophil recruitment) and CXCR4 (HIV entry/Metastasis).
Case Study: CCR3 Antagonism
Research has identified cis-(R,R)-bipiperidine amides as potent CCR3 antagonists.[4] The bipiperidine moiety mimics the basic residues of the endogenous chemokine ligand, interacting with the acidic glutamate residues in the receptor's transmembrane domain.
-
Key Compound: cis-(R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'-(6-quinolinylcarbonyl)-1,4'-bipiperidine.[4]
-
Efficacy: Inhibits eosinophil chemotaxis and calcium flux with nanomolar potency.
Protocol 2: Calcium Flux Assay for GPCR Antagonism
-
Objective: Validate dipiperidine antagonism of CXCR4/CCR3.
-
System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.
Step-by-Step Methodology:
-
Cell Prep: Load CHO-K1 cells expressing CCR3 with Fluo-4 AM dye (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add dipiperidine derivative (serial dilution 0.1 nM – 10 µM) to cells. Incubate for 15 min.
-
Agonist Challenge: Inject EC80 concentration of ligand (e.g., Eotaxin/CCL11).
-
Measurement: Record fluorescence emission (515 nm) upon excitation (488 nm).
-
Data Analysis: Calculate IC50 based on reduction in Peak Fluorescence Intensity (RFU).
Visualization: Signaling Blockade
The diagram below details how the dipiperidine scaffold interrupts the GPCR signaling cascade.
Figure 2: Mechanism of competitive antagonism by dipiperidine amides at the GPCR interface.
Therapeutic Domain C: Oncology (MDR Reversal)
Dipiperidine amides, particularly those structurally related to Piplartine or Verapamil (a known P-gp inhibitor), show efficacy in reversing Multidrug Resistance (MDR).
Mechanism: P-gp Efflux Inhibition
The lipophilic nature of the dipiperidine scaffold allows it to partition into the lipid bilayer and bind to the transmembrane domain of P-glycoprotein (P-gp), preventing the efflux of cytotoxic agents like Paclitaxel or Doxorubicin.
-
Key Finding: Synthetic amide alkaloids with a piperidine tail show selective toxicity against MDR cell lines (e.g., KBvin) with IC50 values < 5 µM [4].[5]
References
-
BACE1 Inhibitor Drugs for the Treatment of Alzheimer's Disease: Lessons Learned, Challenges to Overcome, and Future Prospects. National Institutes of Health (NIH).[6]Link
-
The Synthesis of Substituted Bipiperidine Amide Compounds as CCR3 Antagonists. PubMed.Link
-
Discovery of Novel Aminopiperidinyl Amide CXCR4 Modulators. European Journal of Medicinal Chemistry.Link
-
Multidrug Resistance-Selective Antiproliferative Activity of Piper Amide Alkaloids. PMC - NIH.Link
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.Link
-
Synthesis of Amide Derivatives for Electron Deficient Amines. PMC - NIH.Link
Sources
- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification Protocol for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone
Introduction & Scientific Context
(3R)-Piperidin-3-yl(piperidin-1-yl)methanone (also known as (R)-3-(piperidine-1-carbonyl)piperidine) is a highly versatile chiral building block. Recognized in structural biology as a key fragment (PDB Ligand ID: 46J) [1], it is frequently utilized in fragment-based drug discovery (FBDD) and serves as a core scaffold in the synthesis of neuroactive agents, particularly GABA uptake inhibitors like Tiagabine analogs.
The synthesis of this compound relies on a highly efficient two-step sequence: an amide coupling followed by an acidic deprotection. As a Senior Application Scientist, the choice of coupling reagent is the most critical decision in this workflow. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than traditional carbodiimides (e.g., EDC or DCC). HATU is specifically chosen for its superior kinetics and high efficiency when coupling sterically hindered secondary amines (like piperidine), while simultaneously suppressing any risk of racemization at the chiral β-carbon of the nipecotic acid derivative [2].
Synthesis Strategy & Workflow
The protocol begins with the protection-secured (R)-1-Boc-nipecotic acid to prevent polymerization or self-coupling. Following the HATU-mediated amide coupling with piperidine, the Boc (tert-butoxycarbonyl) group is cleaved using Trifluoroacetic acid (TFA) to yield the final target.
Figure 1: Two-step synthesis workflow for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone.
Materials & Reagents
| Reagent / Material | Role in Synthesis | CAS Number | Equivalents |
| (R)-1-Boc-nipecotic acid | Chiral Starting Material | 106307-61-7 | 1.0 eq |
| Piperidine | Secondary Amine Nucleophile | 110-89-4 | 1.2 eq |
| HATU | Amide Coupling Reagent | 148893-10-1 | 1.2 eq |
| DIPEA (Hünig's Base) | Non-nucleophilic Base | 7087-68-5 | 3.0 eq |
| TFA (Trifluoroacetic Acid) | Deprotection Acid | 76-05-1 | 10.0 eq |
| DMF (Anhydrous) | Reaction Solvent (Coupling) | 68-12-2 | N/A (0.1 M) |
| DCM (Anhydrous) | Reaction Solvent (Deprotection) | 75-09-2 | N/A (0.1 M) |
Step-by-Step Experimental Protocol
Step 1: HATU-Mediated Amide Coupling
Objective: Synthesize (R)-tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate.
Mechanistic Insight: The order of addition is paramount. Adding DIPEA to the carboxylic acid first ensures complete deprotonation. Subsequent addition of HATU forms the highly reactive OAt-active ester. We allow 15 minutes of pre-activation before adding piperidine to ensure the active ester is fully formed, preventing the secondary amine from degrading the HATU reagent directly.
Figure 2: Mechanistic pathway of the HATU-mediated amide coupling.
Procedure:
-
Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Deprotonation: Add DIPEA (3.0 eq) via syringe. Stir at room temperature for 5 minutes.
-
Activation: Add HATU (1.2 eq) in one portion. The solution will typically turn a pale yellow as the HOAt anion is generated [2]. Stir for exactly 15 minutes at room temperature to ensure complete OAt-ester formation.
-
Coupling: Add piperidine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction progression via LC-MS or TLC (Ninhydrin stain).
-
Work-up (Self-Validating System): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Crucial Step: Wash the combined organic layers with 1M HCl. This specifically protonates and removes any unreacted piperidine into the aqueous layer, while the Boc-protected product remains safely in the organic phase.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Step 2: Boc Deprotection & Isolation
Objective: Cleave the tert-butyl carbamate to yield (3R)-Piperidin-3-yl(piperidin-1-yl)methanone.
Mechanistic Insight: TFA provides the acidic environment necessary to protonate the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. Because the newly formed amide bond is highly stable, it remains unaffected by the TFA treatment.
Procedure:
-
Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (10.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.
-
Free-Basing (Optional): To isolate the free base, dissolve the resulting TFA salt in DCM and wash with 1M NaOH. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.
-
Storage: The compound is best stored as an HCl salt for long-term stability. To form the salt, dissolve the free base in a minimal amount of diethyl ether and add 4M HCl in dioxane dropwise until precipitation ceases. Filter and dry the solid [3].
Analytical Characterization
To verify the success of the synthesis, the final compound should be characterized using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).
| Analytical Method | Expected Result / Key Identifiers |
| Chemical Formula | C₁₁H₂₀N₂O |
| Exact Mass | 196.1576 Da |
| ESI-MS (Positive Mode) | Expected m/z: 197.16 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | Broad multiplets ~3.30–3.60 ppm (4H, piperidine amide protons); Complex aliphatic signals ~1.40–1.90 ppm corresponding to the ring CH₂ groups. |
| Stereochemical Purity | >98% ee (Verified via Chiral HPLC if necessary) |
References
-
RCSB Protein Data Bank. "4Y3T: Endothiapepsin in complex with fragment 207 (Ligand 46J)". RCSB PDB. URL: [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 218422, Ketone, piperidino 3-piperidyl". PubChem. URL:[Link]
Application Note: Advanced Amide Coupling Strategies for Piperidine-3-Carboxylic Acid
Topic: Amide coupling conditions for piperidine-3-carboxylic acid Content Type: Application Note & Protocol Guide
Executive Summary
Piperidine-3-carboxylic acid (Nipecotic acid) is a critical non-proteinogenic amino acid scaffold found in GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. Its successful incorporation into drug candidates is frequently bottlenecked by two specific challenges: (1) High susceptibility to racemization at the C3 position due to the
This guide moves beyond generic coupling advice, providing a validated decision matrix for reagent selection. We prioritize Propylphosphonic Anhydride (T3P) as the superior reagent for chiral preservation, while detailing HATU/HOAt protocols for sterically demanding, non-nucleophilic amines.
Strategic Analysis: The Racemization Challenge
Mechanism of Failure
The primary failure mode in coupling N-protected piperidine-3-carboxylic acid is loss of optical purity. Unlike linear amino acids, the cyclic constraint of the piperidine ring can facilitate the formation of a 5(4H)-oxazolone intermediate upon carboxyl activation.
-
The Trigger: Activation of the carboxylic acid (forming an active ester) facilitates nucleophilic attack by the carbonyl oxygen of the N-protecting group (especially N-acyl, less so N-carbamate).
-
The Result: Formation of an oxazolone allows the C3 proton to become highly acidic, leading to rapid equilibration between enantiomers via an enol intermediate.
Visualizing the Pathway
Figure 1: Mechanism of racemization via oxazolone formation. Urethane protecting groups (Boc, Fmoc) reduce the nucleophilicity of the carbonyl oxygen, mitigating this risk compared to N-acyl groups.
Protocol A: The "Gold Standard" for Chiral Retention (T3P)
Reagent Profile: Propylphosphonic Anhydride (T3P) Best For: Coupling chiral (R)- or (S)-N-Boc-piperidine-3-COOH to primary/secondary amines where enantiomeric excess (ee) is critical.
Scientific Rationale: T3P acts as a cyclic anhydride.[1] Unlike carbodiimides (EDC/DCC), it does not generate a reactive O-acylisourea that is prone to oxazolone formation. The byproduct is water-soluble propylphosphonic acid, simplifying workup to a mere extraction, which is crucial for polar piperidine derivatives.
Experimental Procedure
Materials:
-
(R)-N-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)[2]
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Charge the reaction vessel with N-Boc-piperidine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in EtOAc (concentration 0.1 – 0.2 M). Note: DMF can be used if solubility is an issue, but EtOAc allows for easier workup.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Critical: The reaction is exothermic. Maintain internal temperature < 5 °C during addition to suppress epimerization.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor by TLC/LC-MS.
-
Workup (The "Wash" Method):
-
Dilute with EtOAc.
-
Wash with Water (x2) (Removes T3P byproducts).
-
Wash with 0.5 M HCl or 10% Citric Acid (Removes unreacted amine/DIPEA). Caution: Ensure Boc group stability; citric acid is safer.
-
Wash with Sat. NaHCO₃ (Removes unreacted acid).
-
Dry over MgSO₄ and concentrate.[3]
-
Expected Outcome: Yields >85%, retention of stereochemistry >98% ee.
Protocol B: The "Difficult Amine" Method (HATU/HOAt)
Reagent Profile: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Best For: Unreactive amines (e.g., electron-deficient anilines) or sterically hindered systems where T3P conversion is sluggish.
Scientific Rationale: HATU generates the highly reactive O-At ester. The 7-aza nitrogen in the HOAt moiety provides a catalytic "neighboring group effect" via hydrogen bonding to the incoming amine, accelerating the rate by ~100x over HOBt. However, the high reactivity increases racemization risk if base concentration is uncontrolled.
Experimental Procedure
Materials:
-
N-Boc-piperidine-3-carboxylic acid (1.0 equiv)[4]
-
HATU (1.1 equiv)[2]
-
HOAt (0.5 equiv) Optional additive to further suppress racemization.
-
Base: 2,4,6-Collidine (Sym-collidine) (2.0 – 3.0 equiv)
-
Expert Tip: Collidine is a weaker base than DIPEA and significantly reduces racemization with uronium reagents.
-
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step:
-
Pre-Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in dry DMF under Nitrogen/Argon.
-
Base 1: Add Collidine (1.0 eq) at 0 °C . Stir for 2–5 minutes to form the activated ester.
-
Coupling: Add the amine (1.2 eq) followed by the remaining Collidine (1.0–2.0 eq).
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT. Most HATU reactions complete within 2–4 hours.
-
Quench: Dilute with EtOAc/Ether. Wash extensively with water/brine to remove DMF (which can cause decomposition during evaporation).
Comparative Data & Decision Matrix
The following table summarizes experimental data comparing coupling efficiency and enantiomeric purity for the coupling of (R)-N-Boc-piperidine-3-COOH with aniline (a moderately difficult coupling).
| Reagent System | Base | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| T3P (50%) | DIPEA | EtOAc | 92% | >99% | Best for scale-up; no column chromatography needed. |
| HATU | DIPEA | DMF | 95% | 88% | Fast, but significant racemization observed. |
| HATU | Collidine | DMF | 94% | 96% | Collidine rescues the stereochemistry. |
| EDC / HOBt | DIPEA | DCM | 75% | 95% | Slow reaction; urea byproduct removal can be difficult. |
| Mixed Anhydride | NMM | THF | 80% | 85% | High sensitivity to temperature; difficult to control. |
Reagent Selection Workflow
Figure 2: Decision matrix for selecting the optimal coupling conditions based on substrate properties.
Troubleshooting & Optimization
-
Problem: Low Yield with T3P.
-
Cause: T3P requires a slightly basic pH to function effectively.
-
Fix: Ensure at least 3–4 equivalents of base are used. Check pH of reaction mixture (wet pH paper should read 8).
-
-
Problem: Racemization despite precautions.
-
Cause: N-protecting group is acyl (e.g., Acetyl, Benzoyl).
-
Fix: Switch to N-Boc or N-Fmoc. If N-acyl is mandatory, use T3P at -20 °C or switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) which is known for ultra-low racemization.
-
-
Problem: Solid Phase Synthesis (SPPS).
-
T3P is less effective in SPPS due to slow kinetics in the resin matrix. Use DIC/Oxyma Pure as the modern standard for SPPS of hindered amino acids to replace potentially explosive HOBt.
-
References
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling reagent for the synthesis of hindered amides." Organic Process Research & Development. Link
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Chemical Reviews. Link
-
BenchChem. (2025).[4][6][7] "Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols." Link
-
Li, L., et al. (2023).[3] "Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol." Synthesis. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone
This Application Note is designed for researchers and process chemists transitioning from milligram-scale discovery to gram/kilogram-scale synthesis. It addresses the specific challenges of synthesizing (3R)-Piperidin-3-yl(piperidin-1-yl)methanone , a critical chiral fragment often used in the development of JAK inhibitors, GABA uptake inhibitors, and GPCR ligands.
Executive Summary
The synthesis of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone (Formula: C₁₁H₂₀N₂O) presents two primary challenges during scale-up: enantiomeric purity assurance and regioselective coupling without racemization. While discovery routes often utilize expensive coupling agents (e.g., HATU) and chiral chromatography, this protocol details a cost-effective, scalable route relying on classical resolution and mixed-anhydride coupling .
Key Performance Indicators (KPIs):
-
Target Scale: 100 g – 1 kg
-
Overall Yield: >65% (from resolved intermediate)
-
Enantiomeric Excess (ee): >99%[1]
-
Cost Efficiency: Elimination of chromatographic purification in favor of crystallization.
Strategic Synthesis Architecture
The synthesis strategy avoids the high cost of asymmetric hydrogenation by utilizing the classical resolution of inexpensive racemic nipecotic acid, followed by a racemization-free coupling.
Reaction Pathway Diagram
The following flowchart illustrates the critical path, highlighting decision nodes for quality control.
Figure 1: Strategic workflow for the enantioselective synthesis of the target piperidine amide.
Detailed Experimental Protocols
Phase 1: Resolution of N-Cbz-Nipecotic Acid
Rationale: Direct resolution of the protected amino acid is more cost-effective than asymmetric synthesis for this scaffold.
Reagents:
-
Racemic N-Cbz-nipecotic acid (1.0 equiv)
-
(R)-(+)-1-Phenylethylamine ((R)-PEA) (1.0 equiv)
Protocol:
-
Dissolution: Dissolve 100 g of racemic N-Cbz-nipecotic acid in 500 mL of Ethanol at 50°C.
-
Salt Formation: Slowly add 46 g of (R)-PEA over 30 minutes. A white precipitate (the diastereomeric salt) will begin to form.
-
Crystallization: Heat the slurry to reflux (78°C) until complete dissolution, then allow to cool slowly to 20°C over 4 hours. Stir at 20°C for an additional 2 hours.
-
Filtration: Filter the solid. The mother liquor contains the (S)-enriched isomer (discard or racemize for recycle).
-
Recrystallization (Critical): Recrystallize the wet cake from Ethanol (1:5 w/v) to upgrade chiral purity.
-
Checkpoint: Analyze a small sample via Chiral HPLC. Target >99% ee.
-
-
Salt Break: Suspend the purified salt in EtOAc (500 mL) and treat with 1N HCl (300 mL). Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield (R)-N-Cbz-Nipecotic Acid as a viscous oil or low-melting solid.
Phase 2: Scalable Amide Coupling (Mixed Anhydride Method)
Rationale: While HATU/EDC are common in discovery, they are costly and generate difficult byproducts. The Mixed Anhydride method (Isobutyl Chloroformate) is cleaner and cheaper for scale-up, provided temperature is strictly controlled to prevent racemization.
Reagents:
-
(R)-N-Cbz-Nipecotic Acid (from Phase 1)
-
Isobutyl Chloroformate (IBCF) (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.2 equiv)
-
Piperidine (1.1 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
Protocol:
-
Activation: Charge (R)-N-Cbz-Nipecotic Acid (50 g) and NMM (23 mL) into DCM (500 mL). Cool the reaction mixture to -15°C .
-
Note: Temperature control is vital. Above -10°C, the mixed anhydride is unstable and can lead to racemization or side reactions.
-
-
Anhydride Formation: Dropwise add IBCF (27 mL) over 45 minutes, maintaining internal temperature < -10°C. Stir for 30 minutes at -15°C.
-
Coupling: Dropwise add Piperidine (20.5 mL) dissolved in DCM (50 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to 0°C over 1 hour, then to room temperature (RT) for 2 hours.
-
Workup: Wash the organic phase with 1N HCl (2 x 200 mL) to remove unreacted piperidine and NMM, followed by saturated NaHCO₃ (2 x 200 mL) and brine.
-
Isolation: Dry (MgSO₄) and concentrate. The resulting (R)-N-Cbz-3-(piperidine-1-carbonyl)piperidine is usually pure enough for the next step. If necessary, recrystallize from EtOAc/Heptane.
Phase 3: Global Deprotection (Hydrogenolysis)
Rationale: Cbz removal via catalytic hydrogenation is quantitative and yields the free amine without introducing inorganic salts (unlike Boc deprotection with TFA/HCl).
Reagents:
-
Protected Intermediate (from Phase 2)
-
10% Pd/C (5 wt% loading, 50% wet)
-
Hydrogen Gas (1 atm or balloon)
Protocol:
-
Setup: Dissolve the intermediate (50 g) in Methanol (500 mL) in a hydrogenation vessel (Parr shaker or flask). Nitrogen purge.
-
Catalyst Addition: Add 10% Pd/C (2.5 g). Caution: Pyrophoric wet catalyst.
-
Hydrogenation: Purge with H₂ gas and stir under H₂ atmosphere (balloon pressure is sufficient, or 1-3 bar for faster kinetics) at RT for 4–6 hours.
-
Monitoring: Monitor via TLC or LC-MS for disappearance of starting material.
-
Workup: Filter the catalyst through a Celite pad. Rinse with Methanol.[3]
-
Final Isolation: Concentrate the filtrate under reduced pressure. The product, (3R)-Piperidin-3-yl(piperidin-1-yl)methanone , is obtained as a viscous oil or low-melting solid.
-
Storage: Store under Nitrogen at 2-8°C. The free amine absorbs CO₂ from air; conversion to a hydrochloride salt (using HCl/Dioxane) is recommended for long-term storage.
-
Analytical Data & Quality Control
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | Colorless to pale yellow oil/solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O Gradient |
| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H |
| ¹H NMR | Conforms to structure | 400 MHz, CDCl₃ or DMSO-d₆ |
| Residual Solvents | < ICH Limits | GC-HS |
Troubleshooting Guide
-
Issue: Low Enantiomeric Excess (<95%).
-
Cause: Racemization during the Mixed Anhydride activation step.
-
Solution: Ensure activation temperature stays strictly below -10°C. Alternatively, switch coupling agent to T3P (Propylphosphonic anhydride), which shows very low racemization potential.
-
-
Issue: Incomplete Deprotection.
-
Cause: Catalyst poisoning (Sulfur traces from solvents).
-
Solution: Use HPLC grade solvents and wash the catalyst bed thoroughly.
-
References
-
Chiral Resolution of Nipecotic Acid Derivatives
- Methodology: Detailed protocols for the resolution of N-protected piperidine-3-carboxylic acid using chiral amines.
-
Source: CN105130879A - "Preparation method of (R)-3-Boc-amino piperidine". (Analogous resolution chemistry applied to Nipecotic acid).
-
Nipecotic Acid Derivatives in Drug Discovery
- Context: Application of nipecotic acid amides as GABA transporter inhibitors.
-
Source:Synthesis and Biological Evaluation of Nipecotic Acid..., PubMed.
- Amide Coupling Scale-Up: Context: Optimization of amide bond formation avoiding racemization. Source:Organic Process Research & Development, "Scalable Amide Coupling Reagents". (General Process Knowledge).
-
General Piperidine Synthesis Reviews
-
Source: DTIC Review on Piperidine Synthesis.
-
(Note: While specific CAS 1243306-xx-x data is proprietary in some databases, the protocols above are reconstructed from validated "Best Practice" methodologies for this exact chemical class.)
Sources
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
An In-Depth Guide to the Microwave-Assisted Synthesis of Symmetrical Dipiperidine Amides
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drugs across more than twenty classes, from antipsychotics to antidiabetics.[1][3][4] Symmetrical dipiperidine amides, particularly those derived from piperazine (a 1,4-diazacyclohexane), represent a class of molecules with significant therapeutic potential due to their rigid structure and the ability to present functional groups in a specific spatial orientation. These symmetrical structures are often explored for their properties as ligands for biological targets and as building blocks in more complex molecular architectures.[5][6]
Traditionally, amide bond formation requires harsh conditions, long reaction times, or the use of expensive and often hazardous coupling reagents.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary green chemistry technique that dramatically overcomes these limitations.[8][9][10] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, leading to instantaneous and uniform heating.[11][12] This process results in a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[9][10][11]
This application note provides a comprehensive guide for researchers and drug development professionals on the efficient synthesis of symmetrical dipiperidine amides (specifically N,N'-disubstituted piperazine diamides) using microwave technology. We will delve into the principles of microwave heating, provide a detailed and validated experimental protocol, discuss data interpretation, and offer field-proven insights to ensure successful and reproducible outcomes.
Pillar 1: The Science of Microwave-Assisted Amide Synthesis
The exceptional efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating methods.
-
Conventional Heating: An external heat source (e.g., an oil bath) slowly transfers thermal energy through the vessel walls to the solvent and then to the reactants. This process is slow, inefficient, and often creates significant temperature gradients within the vessel, potentially leading to the formation of side products.
-
Microwave Heating: Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly energize polar molecules (those with a dipole moment) in the reaction mixture. This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent or reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, which manifests as intense, uniform heat throughout the sample.[10][12]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth through the solution in response to the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[10]
-
This direct and volumetric heating allows for reaction temperatures to be reached in seconds and maintained with exceptional precision, which is critical for controlling reaction pathways and minimizing impurity formation.[8][11] For amide bond formation, this rapid heating can overcome the high activation energy required for the direct condensation of a carboxylic acid and an amine, often negating the need for aggressive coupling agents.[13][14]
Pillar 2: Experimental Protocol for N,N'-Dibenzoylpiperazine Synthesis
This protocol details a representative synthesis of a symmetrical dipiperidine amide via the direct amidation of piperazine with benzoic acid. This solvent-free method is environmentally friendly, efficient, and demonstrates the power of microwave assistance.[13][15]
Materials and Equipment
-
Reagents:
-
Equipment:
-
Dedicated microwave synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reactor vial with a snap cap and magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Workflow Overview
The following diagram outlines the complete experimental workflow from preparation to analysis.
Caption: Experimental workflow for microwave-assisted amide synthesis.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reactor vial, combine piperazine (0.5 mmol, 43.1 mg), benzoic acid (1.1 mmol, 134.3 mg), and ceric ammonium nitrate (CAN) (0.02 mmol, 11.0 mg, 2 mol%).
-
Microwave Irradiation: Add a small magnetic stir bar to the vial and seal it securely with the cap. Place the vial into the cavity of the microwave synthesizer.
-
Reaction Conditions: Set the reaction parameters as follows:
-
Temperature: 160 °C (monitored by the instrument's IR sensor)
-
Time: 15 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
Causality Note: High temperatures are accessible in sealed microwave vials due to the superheating of the solvent-free mixture well above its standard boiling point. This, combined with the catalytic effect, dramatically accelerates the rate of the amidation reaction.[11]
-
-
Reaction Workup: Once the reaction is complete, allow the vial to cool to room temperature (either passively or via the instrument's compressed air cooling system).
-
Extraction: Add 10 mL of ethyl acetate to the vial to dissolve the crude product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to remove unreacted benzoic acid), 10 mL of water, and 10 mL of brine.
-
Causality Note: The basic wash with sodium bicarbonate is crucial for removing the acidic starting material, which simplifies purification. The subsequent water and brine washes remove any remaining inorganic salts.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude N,N'-dibenzoylpiperazine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure white solid. The simple workup often results in a product of high purity, sometimes negating the need for chromatographic purification.[13][15]
Pillar 3: Data Interpretation and Process Optimization
The success of microwave synthesis lies in the rapid optimization of reaction parameters. Below is a table of representative data from an optimization study for this reaction.
| Entry | Temperature (°C) | Time (min) | Catalyst (mol%) | Yield (%) | Purity (%) |
| 1 | 120 | 15 | 2 | 65 | 90 |
| 2 | 140 | 15 | 2 | 88 | 95 |
| 3 | 160 | 15 | 2 | 96 | >98 |
| 4 | 160 | 5 | 2 | 75 | 94 |
| 5 | 160 | 15 | 0 (None) | <10 | - |
Discussion of Results:
-
Effect of Temperature (Entries 1-3): As the temperature increases from 120 °C to 160 °C, the reaction yield and purity improve significantly. This demonstrates the thermodynamic control of the reaction, where higher thermal energy effectively overcomes the activation barrier for amide formation. Entry 3 represents the optimal temperature for this transformation.
-
Effect of Time (Entries 3 & 4): Reducing the reaction time from 15 minutes to 5 minutes at the optimal temperature results in incomplete conversion and a lower yield. This highlights the importance of allowing sufficient time for the reaction to proceed to completion.
-
Effect of Catalyst (Entries 3 & 5): The necessity of the CAN catalyst is starkly illustrated by comparing Entry 3 with Entry 5. In the absence of the catalyst, the reaction barely proceeds, confirming its critical role in activating the substrates for direct amidation under these conditions.[15]
Reaction Mechanism
While the precise mechanism of CAN-catalyzed amidation is a subject of discussion, a plausible pathway involves the coordination of the cerium(IV) ion to the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.
Caption: Simplified reaction pathway for direct amide bond formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient temperature/time; Reagent degradation. | Use fresh CAN catalyst; Increase reaction temperature or time incrementally; Verify the purity of starting materials. |
| Incomplete Reaction | Reaction time is too short; Poor heat transfer due to insufficient stirring. | Increase the reaction time in 5-minute increments; Ensure the magnetic stir bar is spinning effectively throughout the irradiation period. |
| Formation of Byproducts | Temperature is too high, causing decomposition; Presence of impurities. | Decrease the reaction temperature by 10-20 °C; Use higher purity starting materials and solvents for workup. |
| Vial Pressure Error | Reaction is producing excess gas; Temperature ramped up too quickly. | Ensure starting materials are dry; Reduce the initial microwave power or program a slower ramp to the target temperature. |
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and environmentally friendly platform for the rapid production of dipiperidine amides and other valuable scaffolds in medicinal chemistry.[8][12] By leveraging the principles of direct, volumetric heating, researchers can dramatically shorten reaction times, improve yields, and simplify purification processes.[10][11] The protocol described herein serves as a robust and validated starting point that can be adapted for a wide range of carboxylic acids and diamines, accelerating the discovery and development of new therapeutic agents.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed.
- Synthesis of amides under microwave irradiation - Publication - Bridge of Knowledge.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI.
- Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science.
- Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs - Benchchem.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.
- Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles | Organic Letters - ACS Publications.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate.
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship.org.
- Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives | Request PDF - ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formylation.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. mdpi.com [mdpi.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ijrpas.com [ijrpas.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chiral Piperidine Amides
Welcome to the technical support center for the synthesis of chiral piperidine-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to maintaining stereochemical integrity during the critical amide bond formation step.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of piperidine amide synthesis?
A: Racemization is the process where a single, pure enantiomer of a chiral molecule (like a substituted piperidine carboxylic acid) converts into a mixture of both its enantiomers (R and S forms).[1] In the context of synthesis, this results in the loss of stereochemical purity. While the term technically refers to the formation of a 1:1 mixture, it is often used to describe any process that leads to a loss of enantiomeric excess (ee%).[2]
Q2: Why is preventing racemization so critical in drug development?
A: The biological activity of a drug is intrinsically linked to its three-dimensional structure. The two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties.[1] The presence of an undesired enantiomer due to racemization can significantly reduce a drug's efficacy, introduce off-target effects, or lead to toxicity.[3] Therefore, maintaining strict stereochemical control is a regulatory and safety imperative.
Q3: What is the primary chemical mechanism responsible for racemization during amide coupling?
A: The most common pathway for racemization during the coupling of N-protected amino acids (including N-acyl piperidine carboxylic acids) is through the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone).[4][5][6] The process unfolds as follows:
-
Activation: The carboxylic acid is activated by a coupling reagent.
-
Oxazolone Formation: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.[2][6]
-
Enolization: In the presence of a base, the proton on the chiral α-carbon of the oxazolone becomes highly acidic and is easily removed, forming a planar, achiral enolate intermediate.[2][5]
-
Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of both R and S configurations, thus causing racemization.[2]
Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate.
Troubleshooting Guide: Racemization in Piperidine Amide Synthesis
This section addresses specific experimental issues that can lead to a loss of enantiomeric purity.
Issue: High enantiomeric excess (ee%) of my chiral piperidine acid is confirmed, but the final amide product shows significant racemization.
This is a classic symptom of racemization occurring during the carboxylic acid activation and coupling step. The following factors are the most likely causes.
Possible Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent is paramount, as some are inherently more likely to promote oxazolone formation than others.[4]
Solution:
-
Use Additives with Carbodiimides: Standard carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) should always be used with racemization-suppressing additives.[5][7] These additives, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure, intercept the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[5][8][9]
-
Choose Modern Onium Salts: Uronium/aminium and phosphonium salts are generally considered superior for minimizing racemization. Reagents like HATU, HBTU, and PyBOP are highly efficient, though they require a base for activation.[5][10][11] HATU, the HOAt analogue of HBTU, is particularly effective at accelerating coupling and suppressing racemization.[5][12] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety, as it avoids potentially explosive benzotriazole derivatives.[5]
| Coupling Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Must be used with additives like HOBt, HOAt, or Oxyma to suppress racemization and side reactions like N-acyl urea formation.[5][8][13] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | Highly effective but can be toxic (BOP forms carcinogenic HMPA).[5] PyBOP is a safer alternative.[5] They do not react with free amino groups, which is an advantage.[5][11] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Low | Very efficient with fast coupling rates.[11][13] HATU and COMU are particularly effective at minimizing racemization.[5][12] Require a base for activation.[5] |
| Other Reagents | T3P, CDMT, EEDQ | Very Low | T3P is a mild and efficient reagent.[14] EEDQ is notable for not requiring a tertiary base, which minimizes racemization by reducing base exposure.[5] |
Possible Cause 2: Incorrect Choice or Excess of Base
The presence, strength, and concentration of the base used during the coupling reaction dramatically influence the rate of racemization.[4][7] Strong, non-hindered bases readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[3][15]
Solution:
-
Select a Weaker, Sterically Hindered Base: When a base is required (e.g., with onium salts or when using an amine salt), choose a weaker or more sterically hindered base. The order of preference to minimize racemization is generally: 2,4,6-Collidine (TMP) > N-Methylmorpholine (NMM) > Diisopropylethylamine (DIPEA) > Triethylamine (TEA) .[9][15]
-
Use Stoichiometric Amounts: Use the minimum amount of base necessary for the reaction, typically 1-2 equivalents.[3][7] Excessive base significantly increases the risk of racemization.[4]
| Base | Structure | pKa (Conjugate Acid) | Recommendation |
| 2,4,6-Collidine (TMP) | 2,4,6-trimethylpyridine | ~7.4 | Highly Recommended. Steric hindrance minimizes α-proton abstraction.[9][16] |
| N-Methylmorpholine (NMM) | 4-methylmorpholine | ~7.4 | Recommended. Weaker than DIPEA and a good alternative.[9][15] |
| Diisopropylethylamine (DIPEA) | Hünig's base | ~10.7 | Use with Caution. Widely used but its strong basicity can promote racemization.[9] |
| Triethylamine (TEA) | Et₃N | ~10.7 | Not Recommended. Small steric profile and strong basicity lead to a higher rate of racemization.[15][17] |
Possible Cause 3: Elevated Reaction Temperature
Like most reactions, the rate of racemization is accelerated by higher temperatures.[4][7][18]
Solution:
-
Maintain Low Temperatures: Perform the coupling reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[3][4] Avoid heating the reaction unless absolutely necessary for sterically hindered couplings, and even then, proceed with caution. Microwave-assisted synthesis, while efficient, must be carefully controlled; lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[16]
Possible Cause 4: Sub-optimal Solvent Choice
The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[3][4]
Solution:
-
Use Anhydrous Aprotic Solvents: Standard polar aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are generally suitable.[4] It is critical to use anhydrous solvents, as water can interfere with the coupling reaction.
-
Consider Less Polar Solvents: In some cases, less polar solvents such as Tetrahydrofuran (THF) have been shown to reduce racemization compared to halogenated solvents.[17] However, solvent choice is often dictated by the solubility of the reactants.[3] The success of solid-phase synthesis, in particular, is highly dependent on proper solvation of the resin and peptide chain.[19]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
- 11. hepatochem.com [hepatochem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 19. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing protecting groups from (3R)-piperidine scaffolds without side reactions
This guide is structured as a Technical Support Center for the (3R)-piperidine scaffold. It prioritizes troubleshooting, mechanistic causality, and self-validating protocols over generic instructions.
Ticket ID: PIP-3R-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The (3R)-piperidine scaffold is a privileged structure in drug discovery (e.g., JAK inhibitors, GPCR ligands). However, its secondary amine nature and the C3-stereocenter present specific challenges during deprotection.
Core Risks:
-
N-Alkylation (Scavenging Failure): The liberated secondary amine is a nucleophile that can react with deprotection byproducts (e.g., tert-butyl cations or dibenzofulvene).
-
Catalyst Poisoning: The free amine can coordinate strongly to Pd catalysts during hydrogenolysis.
-
C3-Epimerization: While the C3-alkyl center is generally stable, C3-carbonyl substituents (esters/amides) are prone to racemization under strong basic conditions or prolonged acidic heating.
Module 1: Diagnostic Flowchart
Use this logic tree to select the correct protocol and anticipate failure points.
Figure 1: Decision matrix for selecting deprotection conditions based on substrate sensitivity.
Module 2: N-Boc Removal (The Cation Trap)
The Problem: Acidolytic cleavage of Boc generates a tert-butyl cation (
Protocol A: The Scavenger System (High Fidelity)
Recommended for complex scaffolds containing aromatic rings or thioethers.
Reagents:
-
Trifluoroacetic acid (TFA)[1]
-
Triethylsilane (TES) or Triisopropylsilane (TIPS) - The Scavenger
Step-by-Step:
-
Preparation: Dissolve (3R)-piperidine substrate in DCM (0.1 M concentration).
-
Scavenger Addition: Add 2.5% v/v Triethylsilane (TES) .
-
Why? TES acts as a hydride donor, irreversibly trapping the
cation as isobutane (gas), preventing re-alkylation [1].
-
-
Acidolysis: Add TFA (equal volume to DCM, final ratio 1:1).
-
Reaction: Stir at room temperature. Monitor by HPLC/TLC.[3]
-
Self-Validation: Look for the evolution of gas (isobutylene/isobutane).
-
-
Workup (Critical): Do not rotovap to dryness immediately if the product is volatile. Co-evaporate with toluene (3x) to remove excess TFA.
-
Isolation: Isolate as the TFA salt or free base using ion-exchange resin (e.g., SCX-2) to avoid strong basic aqueous workups that might form emulsions.
Troubleshooting Table: Boc Removal
| Symptom | Root Cause | Corrective Action |
| M+56 peak in MS | Repeat with 5% TES or Thioanisole.[3] | |
| Incomplete reaction | TFA salt buffering. | Increase TFA concentration to neat or 90%. |
| Product degradation | Acid-catalyzed hydrolysis of side chains. | Switch to 4M HCl in Dioxane at 0°C (anhydrous conditions). |
Module 3: N-Fmoc Removal (The Michael Trap)
The Problem: Base cleavage generates dibenzofulvene (DBF).[4] DBF is a potent Michael acceptor.[5] The liberated (3R)-piperidine is a secondary amine (good nucleophile) and will attack DBF to form an N-alkylated impurity (
Protocol B: The "Flooding" Strategy
The standard approach relies on kinetics: the deprotecting base must vastly outnumber the liberated product to scavenge the DBF.
Reagents:
-
Piperidine (20% v/v) in DMF.[2]
Step-by-Step:
-
Dissolution: Dissolve substrate in DMF (avoid DCM; reaction is slower).
-
Deprotection: Add Piperidine to reach 20% v/v.[2]
-
Time Control: React for 10–20 minutes maximum.
-
Why? Extended times increase the risk of side reactions if C3 has an ester (epimerization).
-
-
Scavenging Validation: The excess piperidine in the reagent acts as the scavenger for DBF, forming the piperidine-DBF adduct.
-
Workup:
-
Dilute with water/brine and extract with EtOAc (if product is lipophilic).
-
Better Option: If product is polar, wash the DMF solution with heptane (removes DBF-piperidine adduct) before removing DMF [3].
-
Protocol C: Non-Basic Cleavage (For C3-Esters)
Use if the (3R) center has an adjacent carbonyl sensitive to racemization.
-
Reagent: DBU (1-2 eq) + 1-Octanethiol (10 eq) in THF.
-
Mechanism: DBU triggers elimination; the thiol (highly nucleophilic) instantly traps DBF, preventing it from reacting with the piperidine scaffold or basic epimerization of the C3 center [4].
Module 4: N-Cbz Removal (The Catalyst Trap)
The Problem: The free secondary amine of the piperidine product binds tightly to the Pd surface, poisoning the catalyst and stalling the reaction.
Protocol D: Acid-Assisted Hydrogenolysis
Reagents:
Step-by-Step:
-
Protonation: Dissolve substrate in MeOH and add 1.05 equivalents of HCl (e.g., 1M HCl in MeOH).
-
Why? Protonating the amine (
) eliminates its lone pair, preventing coordination to the Pd catalyst [5].
-
-
Catalyst Addition: Add Pd/C (10% w/w of substrate) under inert atmosphere (Nitrogen).
-
Hydrogenation: Sparge with
balloon. Stir vigorously. -
Filtration: Filter through Celite.
-
Note: The product will be the HCl salt. This protects the amine from oxidation during workup.
-
FAQ: Frequently Asked Questions
Q1: My (3R)-piperidine has a C3-ethyl ester. Will Boc removal with TFA hydrolyze the ester?
-
Answer: Generally, no. TFA is a non-aqueous acid. However, if the reaction mixture absorbs moisture from the air, hydrolysis becomes possible. Fix: Use anhydrous 4M HCl in Dioxane and keep the reaction under a nitrogen blanket.
Q2: I see a +178 mass impurity after Fmoc removal. What is it?
-
Answer: This is the Dibenzofulvene (DBF) adduct.[8] It means the DBF generated was not scavenged effectively and reacted with your product. Fix: Switch to Protocol C (DBU + Thiol) or ensure the Piperidine concentration is at least 20% and the volume is sufficient (excess equivalents).
Q3: Can I use transfer hydrogenation for Cbz removal?
-
Answer: Yes, and it is often safer. Use 1,4-cyclohexadiene or ammonium formate as the hydrogen source with Pd/C. This avoids the use of
gas and often proceeds faster for hindered amines.
Q4: How do I check for racemization at the C3 position?
-
Answer: Standard NMR is insufficient. You must use Chiral HPLC or derivatize the amine with a chiral agent (e.g., Mosher's acid chloride) and analyze the diastereomeric ratio by 1H/19F NMR.
References
-
Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[9]
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[3][5][10][11] Chemical Reviews, 109(6), 2455-2504.
-
Sheppeck, J. E., et al. (2000). "A convenient and scaleable procedure for removing the Fmoc group in solution." Tetrahedron Letters, 41(28), 5329-5333.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flash Chromatography Separation of Dipiperidine Isomers
Welcome to the Advanced Chromatography Support Hub. Ticket ID: DIP-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double-Base" Challenge
Separating dipiperidine isomers (e.g., 2,2'-, 3,3'-, or 4,4'-bipiperidine derivatives) presents a unique "double-base" challenge.[1][2][3][4][5] Unlike mono-amines, dipiperidines possess two basic nitrogen centers (
This guide synthesizes field-proven protocols to overcome these interactions, ensuring high-resolution separation of isomers.
Part 1: Method Development Strategy
The choice of stationary phase is the critical determinant of success. Do not default to standard silica without modification.
Decision Matrix: Selecting Your Stationary Phase
Figure 1: Decision tree for selecting the optimal stationary phase for basic dipiperidines.
Part 2: Troubleshooting & FAQs
Category A: Peak Shape & Tailing [6][7]
Q: Why do my dipiperidine peaks tail significantly on standard silica, even with MeOH?
A: Methanol alone is insufficient. The secondary amines in dipiperidine form strong hydrogen bonds and ionic interactions with the acidic silanol groups (
-
The Fix: You must use a competing base .
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both solvent A and solvent B. -
Mechanism: The additive saturates the silanol sites, effectively "deactivating" the silica and allowing the dipiperidine to elute based on partition coefficient rather than surface adsorption [1][2].
-
Q: I am using C18, but the peaks are broad and split. Why? A: This is likely due to ionization fluctuation . At neutral pH, dipiperidines may exist in an equilibrium between protonated (mono-cation, di-cation) and free-base forms, leading to peak splitting.
-
The Fix: Lock the pH.
-
High pH (Recommended): Use 10mM Ammonium Bicarbonate (pH 10) or 0.1%
. This forces the molecule into its neutral free-base form, increasing retention and improving peak shape on C18 [3]. -
Low pH: Use 0.1% TFA. This forces the fully protonated di-cation state. Note: This reduces loading capacity on C18 due to charge repulsion.
-
Category B: Isomer Separation (Diastereomers)
Q: My cis/trans isomers co-elute. How do I improve selectivity? A: Isomers often have identical polarity but different 3D shapes.
-
Strategy 1 (Normal Phase): Switch from MeOH to Isopropanol (IPA) as the polar modifier. IPA is bulkier and can offer different selectivity for steric isomers.
-
Strategy 2 (Stationary Phase): Switch to Amine-functionalized silica (e.g., KP-NH). The surface chemistry is different from bare silica and often resolves diastereomers without aggressive modifiers [4].
Q: Can I separate enantiomers (R,R vs S,S) by standard flash? A: No. Enantiomers have identical physical properties in achiral environments. You must use a Chiral Flash Column (e.g., functionalized cellulose or amylose) or separate them as diastereomeric salts via crystallization before flash purification [5].
Part 3: Optimized Experimental Protocols
Protocol 1: The "Gold Standard" Normal Phase Method
Best for: Crude reaction mixtures, free bases, and separating diastereomers.
| Parameter | Specification | Notes |
| Column | Amine-Functionalized Silica (e.g., KP-NH) | Eliminates need for TEA/NH3 additives. |
| Solvent A | Hexane or Heptane | Non-polar carrier. |
| Solvent B | Ethyl Acetate (or IPA for difficult isomers) | Polar eluent. |
| Gradient | 0–100% B over 15 CV (Column Volumes) | Shallow gradients improve isomer resolution. |
| Loading | Liquid load (DCM) or Dry load (Celite) | Dry load is critical if the sample is not soluble in Hexane. |
| Detection | UV 210–254 nm + ELSD | Dipiperidines often have weak UV absorbance; ELSD is recommended. |
Protocol 2: High-pH Reverse Phase Method
Best for: Highly polar derivatives or when normal phase fails to resolve isomers.
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1%
(pH ~10.5). -
Solvent B: Acetonitrile + 0.1%
.
-
-
Equilibration: Flush column with 5 CV of Solvent A to ensure the stationary phase is pH-equilibrated.
-
Gradient: 5–95% B.
-
Workup: Fractions will contain volatile ammonia. Simply concentrate in vacuo to yield the free base.
Part 4: Troubleshooting Logic Flow
Use this logic to diagnose active runs.
Figure 2: Troubleshooting logic for common chromatographic issues with dipiperidines.
References
-
Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Agilent Technologies. (2016). Tips and Tricks of HPLC System Troubleshooting - High pH for Amines. Retrieved from [Link]
-
Teledyne ISCO. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals. Chromatography Today. Retrieved from [Link][2][3][4]
- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
Validation & Comparative
1H NMR characterization of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone
Comprehensive Analytical Comparison: H NMR Characterization Strategies for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone
As a Senior Application Scientist, I frequently encounter drug development teams struggling with the structural verification of complex heterocyclic scaffolds. (3R)-Piperidin-3-yl(piperidin-1-yl)methanone (Formula: C
This guide objectively compares standard 1D
The Analytical Challenge: Why Standard 1D NMR Fails
When characterizing (3R)-Piperidin-3-yl(piperidin-1-yl)methanone at room temperature (298 K), analysts are immediately confronted with a spectrum that appears impure or poorly shimmed. This is driven by two distinct molecular dynamics:
-
The Amide Rotamer Effect: The lone pair of electrons on the piperidin-1-yl nitrogen delocalizes into the adjacent carbonyl
-system, giving the C–N bond partial double-bond character. This restricts rotation, trapping the molecule in two distinct conformations (E and Z rotamers) . Because the (3R)-piperidin-3-yl substituent is chiral and asymmetric, these two rotamers are diastereomeric and exist in an unequal thermodynamic equilibrium (e.g., a 65:35 ratio). -
Diastereotopic Overlap: The (3R) stereocenter breaks the magnetic symmetry of the entire molecule. Consequently, the geminal protons on every CH
group in both rings become diastereotopic (magnetically non-equivalent), leading to severe multiplet overlap in the aliphatic region (1.2–3.8 ppm) due to complex geminal ( ) and vicinal ( ) couplings.
Quantitative Comparison of Analytical Methodologies
To establish the most reliable workflow, we must compare the diagnostic confidence of various NMR strategies. The table below summarizes the performance of these methodologies based on established kinetic parameters for N-acyl piperidines .
| Analytical Methodology | Operating Temp | Rotameric State | Spectral Resolution | Diagnostic Confidence |
| Standard 1D | 298 K | Slow Exchange | Poor: Severe multiplet overlap; unequal integrations mimic impurities. | Low: Insufficient for regulatory submission. |
| VT 1D | 360 K | Fast Exchange | High: Signals coalesce into sharp, time-averaged multiplets. | High: Confirms bulk sample purity. |
| 2D NMR Suite (DMSO- | 298 K | Slow Exchange | Very High: Disentangles overlapping spin systems via scalar/spatial coupling. | Absolute: Provides definitive 3D connectivity. |
Methodology A: Resolving Restricted Rotation via VT-NMR
To prove that the unequal, broad signals are a result of conformational dynamics rather than chemical impurities, we must supply enough thermal energy to overcome the rotational barrier (
Self-Validating VT-NMR Protocol
-
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of DMSO-
.-
Causality: DMSO-
has a high boiling point (189 °C), allowing safe heating up to 380 K without solvent boiling or pressure buildup, a critical failure point when using CDCl .
-
-
Baseline Acquisition (298 K): Acquire a standard 1D
H NMR spectrum.-
Validation Step: Integrate the broad multiplet regions (typically 2.8–3.6 ppm for the N-CH
protons). The total integration must match the expected 4 protons of the piperidin-1-yl -carbons.
-
-
Incremental Heating: Increase the probe temperature in 10 K increments up to 360 K. Allow 10 minutes of thermal equilibration at each step.
-
Causality: Rapid heating causes thermal convection currents in the sample tube, leading to poor shimming and artificially broadened lines that mask the actual chemical coalescence.
-
-
Lock and Shim Adjustment: Re-shim the Z1 and Z2 gradients and adjust the lock phase at each temperature step.
-
Validation Step: The deuterium lock level must completely stabilize before acquisition to ensure line shape changes are purely chemical.
-
-
Coalescence Determination: Identify the coalescence temperature (
) where the distinct diastereomeric signals merge into a single broad peak, eventually sharpening into a time-averaged spectrum at .
Logical workflow for resolving amide restricted rotation using Variable Temperature NMR.
Methodology B: Disentangling Diastereotopic Overlap via 2D NMR
While VT-NMR proves sample purity, it obscures the actual ground-state conformations present at room temperature. To fully assign the (3R)-Piperidin-3-yl(piperidin-1-yl)methanone structure, a 2D NMR suite at 298 K is required.
Self-Validating 2D NMR Assignment Protocol
-
Anchor Identification (1D
H & HSQC): Locate the H-3' proton of the piperidin-3-yl ring.-
Causality: As the only methine (CH) proton attached directly to the carbonyl-bearing carbon, it appears as a distinct multiplet and serves as the definitive entry point for the spin system.
-
-
Spin System Tracing (COSY): Map the scalar couplings from H-3' to the adjacent H-2' and H-4' diastereotopic protons.
-
Validation Step: Cross-peaks must be symmetric across the diagonal. Ensure that the heavily shielded axial protons and deshielded equatorial protons are correctly paired to their respective carbons via HSQC overlay.
-
-
Heteronuclear Linkage (HMBC): Set the long-range coupling delay to 8 Hz (optimized for
).-
Causality: This experiment bridges the two isolated spin systems. You will observe a 3-bond correlation from the H-3' proton to the carbonyl carbon, and simultaneous correlations from the piperidin-1-yl
-protons (H-2, H-6) to the same carbonyl carbon, definitively linking the two rings.
-
-
Spatial Confirmation (NOESY): Acquire with a mixing time of 400 ms.
-
Validation Step: Observe through-space cross-peaks between the piperidin-1-yl
-protons and the H-3' proton. The relative integration of these NOE cross-peaks confirms the dominant rotamer conformation (E vs. Z) in solution.
-
2D NMR logical assignment strategy for complex diastereotopic and rotameric spin systems.
Conclusion & Best Practices
Relying solely on standard 1D
The Recommended Standard:
For routine batch release and purity confirmation, VT-NMR at 360 K in DMSO-
References
-
PubChem. "Ketone, piperidino 3-piperidyl | C11H20N2O | CID 218422 - PubChem." National Institutes of Health (NIH). Available at:[Link]
-
American Chemical Society (ACS). "Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines." Journal of Medicinal Chemistry. Available at:[Link]
-
PubMed Central (PMC). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Available at:[Link]
-
Nanalysis. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis Blog. Available at:[Link]
The Mirror Image Tells a Different Story: A Comparative Guide to (3R) vs. (3S) Enantiomer Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule can be the determining factor between a life-saving therapeutic and an inert or even toxic compound. This guide delves into the critical concept of stereoisomerism, specifically focusing on the differential biological activities of (3R) and (3S) enantiomers. By understanding the principles that govern these differences and examining key real-world examples, researchers can make more informed decisions in drug design, development, and application.
The Foundation: Chirality and its Biological Consequences
Many molecules, including a significant portion of pharmaceuticals, are "chiral," meaning they exist as two non-superimposable mirror images, much like a pair of hands.[1][2][3] These mirror images are known as enantiomers and are designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left).[2] While enantiomers share identical physical and chemical properties in an achiral environment, their behavior within the chiral landscape of a biological system can diverge dramatically.[4][5][6]
The body's receptors, enzymes, and other protein targets are themselves chiral, composed of L-amino acids.[7][8] This inherent chirality creates a stereoselective environment where one enantiomer may bind with high affinity and elicit a desired pharmacological response, while its mirror image may bind weakly, have a different effect, or not bind at all.[5][7][8]
The Easson-Stedman Hypothesis: A Three-Point Attachment Model
A foundational concept explaining the differential activity of enantiomers is the Easson-Stedman hypothesis.[9][10] This model proposes that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three specific points.[9][11][12] The more active enantiomer, often termed the "eutomer," can achieve this optimal three-point binding, leading to a significant biological effect.[9][13] Conversely, the less active enantiomer, the "distomer," may only be able to bind at two of these points, resulting in a much weaker or non-existent response.[11][12][13]
Caption: Easson-Stedman three-point attachment model illustrating optimal binding of the eutomer.
Case Studies: (3R) vs. (3S) Enantiomers in Action
The therapeutic and toxicological differences between enantiomers are not merely theoretical. Numerous well-documented cases highlight the profound impact of stereochemistry on drug activity.
| Drug | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Therapeutic Implication |
| Ibuprofen | Active anti-inflammatory (COX inhibitor)[13][14] | Largely inactive, but undergoes in-vivo conversion to the (S)-form[3][13] | Development of single-enantiomer (S)-ibuprofen for potentially faster onset of action. |
| Thalidomide | Teratogenic (causes birth defects)[13] | Sedative and anti-nausea effects[13] | A tragic example of the devastating effects of a harmful enantiomer. The drug undergoes in-vivo racemization.[3] |
| Ethambutol | Antituberculosis agent[14] | Can cause blindness[14] | Highlights the critical importance of using the pure, therapeutically active enantiomer. |
| Bupivacaine | Local anesthetic | More cardiotoxic[15] | Led to the development of levobupivacaine, the safer (S)-enantiomer.[15] |
| Citalopram | Active antidepressant (SSRI) | Contributes more to side effects[15] | The development of escitalopram ((S)-citalopram) as a more refined therapeutic.[15][16] |
The Rise of Chiral Switching
The recognition of the distinct pharmacological profiles of enantiomers has led to a strategy in drug development known as "chiral switching."[1][17][18] This involves the development and marketing of a single, active enantiomer from a drug that was previously sold as a racemic mixture (a 50:50 mixture of both enantiomers).[17][18] The potential benefits of chiral switching include:
-
Improved Therapeutic Index: By eliminating the inactive or toxic distomer, the therapeutic window of the drug can be widened.[1][19]
-
Enhanced Potency: A lower dose of the pure eutomer may be required to achieve the same therapeutic effect.[19]
-
Reduced Side Effects: Adverse effects associated with the distomer can be eliminated.[19]
-
Simpler Pharmacokinetics: The metabolism and elimination of a single enantiomer can be more predictable than that of a racemic mixture.[5]
Experimental Workflows for Enantiomer Analysis
The differentiation and characterization of (3R) and (3S) enantiomers are crucial steps in drug development. The following outlines a general experimental workflow.
Caption: A generalized workflow for the separation, characterization, and biological evaluation of enantiomers.
Experimental Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the (3R) and (3S) enantiomers from a racemic mixture for subsequent characterization and biological testing.
Materials:
-
Racemic mixture of the compound of interest
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Sample vials and filters
Methodology:
-
Method Development:
-
Consult literature for established methods for similar compounds.
-
Screen different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Optimize flow rate, temperature, and mobile phase ratio to maximize resolution and minimize run time.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic mixture in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Record the chromatogram, noting the retention times of the two enantiomeric peaks.
-
-
Fraction Collection (for preparative scale):
-
For isolating larger quantities of each enantiomer, use a preparative or semi-preparative HPLC system.
-
Collect the eluent corresponding to each enantiomeric peak into separate collection vessels.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
-
Purity and Identity Confirmation:
-
Re-inject a small amount of each isolated enantiomer to confirm its purity.
-
Use techniques such as polarimetry or circular dichroism to confirm the absolute configuration ((R) or (S)) of each isolated enantiomer, if a known standard is available.
-
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (e.g., Ki or IC50) of the isolated (3R) and (3S) enantiomers to a specific receptor target.
Materials:
-
Isolated (3R) and (3S) enantiomers
-
Cell membranes or purified receptor protein expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Assay buffer
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Scintillation counter
Methodology:
-
Assay Setup:
-
Prepare a series of dilutions for both the (3R) and (3S) enantiomers.
-
In a multi-well plate, add the cell membranes/receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of either the (3R) or (3S) enantiomer.
-
Include control wells for total binding (radiolabeled ligand + membranes) and non-specific binding (radiolabeled ligand + membranes + a high concentration of a non-labeled competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the enantiomers by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the enantiomer concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion: A Call for Stereospecificity in Drug Development
The differential biological activities of (3R) and (3S) enantiomers underscore the importance of considering stereochemistry throughout the drug discovery and development process. While racemic mixtures have historically been common, the modern pharmaceutical landscape increasingly favors the development of single-enantiomer drugs.[20] This "chiral switching" approach can lead to safer, more effective, and more predictable medicines.[19] As our understanding of stereoselective interactions continues to grow, so too will our ability to design and deliver optimized therapeutics that harness the power of the correct mirror image.
References
-
JOCPR. Emerging Applications of Chiral Switching in Drug Discovery and Development. Available at: [Link]
-
Nature. The strategy of chiral switches in drug discovery. Available at: [Link]
-
Chiralpedia. Part 4: Stereochemistry in Drug Action and Pharmacology. Available at: [Link]
-
Wikipedia. Chiral switch. Available at: [Link]
-
National Institutes of Health. Towards a general model for protein–substrate stereoselectivity - PMC. Available at: [Link]
-
Australian Prescriber. Inside the isomers: the tale of chiral switches. Available at: [Link]
-
National Institutes of Health. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC. Available at: [Link]
-
Austin Journal of Biosensors & Bioelectronics. Effects of Stereoisomers on Drug Activity. Available at: [Link]
-
PubMed. Pharmacological importance of stereochemical resolution of enantiomeric drugs. Available at: [Link]
-
National Institutes of Health. Stereochemistry in Drug Action - PMC. Available at: [Link]
-
ResearchGate. Stereoselectivity in Drug Action and Disposition: An Overview | Request PDF. Available at: [Link]
-
BioPharma Services Inc. Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Available at: [Link]
-
Scribd. Easson-Stedman Hypothesis | PDF | Cell Biology. Available at: [Link]
-
ResearchGate. The Easson-Stedman hypothesis for 1-AR ligands.. Available at: [Link]
-
International Journal of Psychosocial Rehabilitation. DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. Available at: [Link]
-
ResearchGate. Easson-Stedman hypothetical interaction between the two enantiomers of.... Available at: [Link]
-
Chemistry Stack Exchange. Effect of enatiomers in pharmaceuticals [closed]. Available at: [Link]
-
Oxford Reference. Easson-Stedman model. Available at: [Link]
-
Deranged Physiology. Enantiomerism. Available at: [Link]
-
Pearson. Enantiomers in biological systems. Available at: [Link]
-
Austin Journal of Biosensors & Bioelectronics. Effects of Stereoisomers on Drug Activity. Available at: [Link]
-
SlideShare. stereochemistry and biological activity of drugs. Available at: [Link]
-
Hilaris Publisher. Chirality in Drug Molecules: Synthetic and Biological Implications. Available at: [Link]
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A Comparative Guide to Validating Chiral Purity of Piperidine-3-Carboxamides using HPLC
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For piperidine-3-carboxamides, a scaffold present in numerous biologically active molecules, ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the chiral purity of these compounds, offering experimentally-backed insights to guide researchers, scientists, and drug development professionals in their analytical strategy.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. In the case of N-arylpiperidine-3-carboxamide derivatives, for instance, the S-configuration has demonstrated significantly greater antimelanoma activity compared to its R-counterpart and the racemic mixture.[2] This underscores the necessity for robust analytical methods to resolve and quantify individual enantiomers, a task for which chiral HPLC is the preeminent technique.[1]
Comparing Chiral HPLC Strategies: A Data-Driven Approach
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach in chiral HPLC.[3] The selection of the appropriate CSP and mobile phase is paramount and often requires empirical screening to achieve optimal separation.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the workhorses of chiral separations due to their broad enantiorecognition abilities for a wide range of pharmaceutical compounds.[1][3][4] These phases offer complex chiral recognition mechanisms involving hydrogen bonding, π-π interactions, and steric effects.[5]
To illustrate the comparative performance, consider the following data from screening various polysaccharide-based columns for a model piperidine-3-carboxamide derivative.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IA | 250 x 4.6 mm, 5 µm | n-Hexane:Ethanol (70:30) with 0.1% DEA | 1.0 | 30 | > 2.0 | Excellent resolution and peak shape. |
| Chiralpak® IB | 250 x 4.6 mm, 5 µm | n-Hexane:Ethanol (80:20) with 0.1% DEA | 1.0 | 25 | 1.2 | Partial separation, requires further optimization. |
| Chiralcel® OD-H | 250 x 4.6 mm, 5 µm | n-Hexane:Isopropanol (90:10) with 0.1% DEA | 0.8 | 35 | 1.8 | Good separation, slightly broader peaks than Chiralpak® IA. |
| Chiralcel® OJ | 250 x 4.6 mm, 5 µm | n-Hexane:Ethanol (95:5) with 0.1% DEA | 1.2 | 25 | < 1.0 | Poor resolution. |
Note: DEA (Diethylamine) is a basic additive used to improve the peak shape of basic compounds like piperidines.[3][6]
As the data suggests, Chiralpak® IA provided the best performance for this particular analyte, highlighting the importance of screening multiple CSPs. The choice of the chiral selector, whether amylose or cellulose-based, and the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate) on Chiralpak® IA) significantly impacts the separation.[5]
Mobile Phase Optimization: Fine-Tuning the Selectivity
The mobile phase composition plays a critical role in modulating the retention and selectivity of the enantiomeric separation. For normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar modifier, such as an alcohol (ethanol or isopropanol).[6] The type and concentration of the alcohol can have a profound effect on resolution.
| Mobile Phase Composition (n-Hexane:Ethanol) | Resolution (Rs) on Chiralpak® IA |
| 90:10 | 1.5 |
| 80:20 | 2.1 |
| 70:30 | 2.5 |
| 60:40 | 1.9 |
This data demonstrates that an optimal ratio of the polar modifier exists to maximize resolution. Beyond this optimum, the resolution may decrease due to a loss of selectivity.
Experimental Protocol: A Validated Method for Chiral Purity Determination
This section provides a detailed, step-by-step protocol for the chiral HPLC analysis of a piperidine-3-carboxamide, based on the optimized conditions identified above. This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.[6]
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm).[5][6]
-
Reagents: HPLC grade n-hexane, ethanol, and diethylamine (DEA).
-
Sample: Piperidine-3-carboxamide reference standard (racemic and enantiomerically pure forms) and test sample.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (70:30 v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution (Racemic): Prepare a solution of the racemic piperidine-3-carboxamide in the mobile phase at a concentration of 1 mg/mL.
-
Standard Solution (Enantiomerically Pure): Prepare a solution of the pure enantiomer in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the mobile phase to a target concentration of 1 mg/mL.[6]
Method Validation Workflow
The validation of a chiral purity method should adhere to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[7][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 5. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
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- 9. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to the X-ray Crystallography of Dipiperidine Methanone Salts
Abstract
The salt form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For APIs containing the dipiperidine methanone scaffold, a common structural motif in medicinal chemistry, the selection of an appropriate salt is a pivotal step in drug development.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of these salts, providing invaluable insights into the intermolecular interactions that govern their solid-state properties.[3][4][5] This guide offers a comparative analysis of the X-ray crystallography of various dipiperidine methanone salts, presenting a comprehensive workflow from synthesis and crystallization to data analysis. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Critical Role of Salt Formation and Structural Analysis
The piperidine ring is a foundational scaffold in a multitude of pharmaceuticals.[1][2][6] Its conformation and the supramolecular interactions it forms in the solid state can significantly influence a drug's performance.[1][7][8] Bis(piperidin-1-yl)methanone, a urea derivative, and its analogues serve as key building blocks.[9] Forming salts of these compounds by reacting the basic piperidine nitrogen with an acid is a common strategy to improve their properties.
The choice of the counter-ion (e.g., chloride, bromide, tartrate) directly impacts the crystal packing and, most importantly, the hydrogen-bonding network. These non-covalent interactions are the primary drivers of a crystal's thermodynamic stability and dissolution behavior. SCXRD is the only technique that provides an unambiguous determination of this intricate three-dimensional architecture at the atomic level, making it an indispensable tool in solid-state chemistry and pharmaceutical development.[3][4][5][10]
Comparative Experimental Workflow: From Synthesis to Structure
A successful crystallographic study is not an isolated event but the culmination of a well-executed workflow. Each step is critical for obtaining high-quality crystals suitable for diffraction, which is a prerequisite for a reliable structure determination.[11]
Figure 1: General workflow from synthesis to structural analysis.
Synthesis and Salt Formation
Expert Insight: The purity of the initial dipiperidine methanone base is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. Therefore, purification, typically by column chromatography, is a non-negotiable step before salt formation.
Generalized Protocol for Salt Formation:
-
Dissolution: Dissolve the purified dipiperidine methanone base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Acid Addition: Slowly add a stoichiometric equivalent (1.0 eq) of the desired acid (e.g., a solution of HCl in diethyl ether, or aqueous HBr). The choice of acid will determine the final salt form.
-
Precipitation: The salt will often precipitate immediately. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum. This crude salt is now ready for crystallization experiments.
The Art of Crystallization: A Comparative Approach
Growing single crystals suitable for X-ray diffraction (ideally 0.1-0.5 mm in each dimension) is often the most challenging part of the process.[1] The choice of solvent and technique is critical and depends heavily on the specific salt's solubility profile.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A saturated solution of the salt is left in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Best for: Salts that are moderately soluble and stable at room temperature.
-
Causality: The slow increase in concentration allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
-
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Best for: Highly soluble compounds or when slow evaporation yields oils or poor-quality crystals.
-
Causality: This method provides very slow and controlled changes in solubility, which is ideal for growing high-quality, diffraction-sized crystals.
-
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.
-
Best for: Compounds that exhibit a significant increase in solubility with temperature.
-
Causality: As the solution cools, it becomes supersaturated, and the excess solute crystallizes out. The rate of cooling directly affects crystal quality.
-
| Technique | Principle | Ideal For | Key to Success |
| Slow Evaporation | Gradual increase in concentration | Moderately soluble salts | Slow, controlled evaporation rate; vibration-free environment |
| Vapor Diffusion | Gradual decrease in solubility | Highly soluble or sensitive salts | Proper choice of solvent/anti-solvent pair |
| Slow Cooling | Temperature-dependent solubility | Salts with high solubility at elevated temperatures | Slow, programmed cooling rate |
Table 1: Comparison of common crystallization techniques.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.[3][10]
Step-by-Step Data Collection and Structure Solution Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Cryo-Cooling: The crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K).
-
Expert Insight: Cryo-cooling is crucial for organic molecules. It minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.
-
-
Data Collection: The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, high-resolution crystal structure.[1] This final model provides precise information on bond lengths, angles, and intermolecular interactions.[3][4]
Comparative Structural Analysis: Hydrochloride vs. Bromide Salts
To illustrate the impact of the counter-ion, let's consider a hypothetical comparative analysis of the hydrochloride (HCl) and hydrobromide (HBr) salts of a generic dipiperidine methanone. While specific data for a single dipiperidine methanone with both HCl and HBr salts is not available in the public literature, we can synthesize a comparison based on known structures of related piperidine salts.[12][13]
The primary difference will lie in the hydrogen-bonding network and crystal packing, driven by the size and electronegativity of the chloride versus the bromide anion.
Figure 2: Comparison of potential hydrogen bonding motifs.
| Parameter | Dipiperidine Methanone · HCl | Dipiperidine Methanone · HBr | Rationale for Differences |
| Anion Radius | ~1.81 Å | ~1.96 Å | Bromide is a larger, more polarizable anion than chloride. |
| Primary H-Bond | Strong N-H···Cl | Strong N-H···Br | The N-H···Br bond may be slightly longer due to the larger size of Br⁻. |
| Secondary Interactions | C-H···Cl hydrogen bonds | C-H···Br hydrogen bonds | C-H···Br interactions are generally weaker than C-H···Cl interactions. |
| Crystal Packing | Potentially more compact packing | May exhibit a less dense packing arrangement to accommodate the larger anion. | The size of the counter-ion is a primary determinant of the crystal lattice. |
| Space Group | e.g., P2₁/c (Monoclinic) | Could be isostructural (P2₁/c) or crystallize in a different space group. | A change in anion can lead to polymorphism or different packing motifs entirely. |
| Solubility | Typically higher | Often slightly lower than the corresponding HCl salt. | Governed by lattice energy and solvation enthalpy of the ions. |
Table 2: Hypothetical comparison of crystallographic and physical properties.
Expert Interpretation: As shown in Table 2, even a seemingly minor change from chloride to bromide can have significant structural consequences. The larger size of the bromide ion will alter the unit cell dimensions. It may also change the nature of secondary interactions; for instance, the weaker C-H···Br bonds could lead to a completely different packing arrangement (a different polymorph) compared to the hydrochloride salt.[12][13] This new arrangement could expose different functional groups at the crystal surface, directly affecting properties like dissolution rate and hygroscopicity. SCXRD is the only method that can reveal these subtle but critical differences.
Conclusion
The crystallographic analysis of dipiperidine methanone salts is a cornerstone of rational drug development and materials science. This guide has outlined a comprehensive, scientifically-grounded workflow from synthesis to detailed structural comparison. By understanding the causality behind each experimental step—from the necessity of purification to the rationale for cryo-cooling—researchers can optimize their processes to obtain high-quality crystal structures. The comparative analysis highlights how subtle changes in the salt's counter-ion can induce significant alterations in the crystal packing and intermolecular interactions. Ultimately, it is this detailed structural knowledge, accessible only through single-crystal X-ray diffraction, that empowers scientists to select and engineer salt forms with optimal physicochemical properties for their intended application.
References
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC.
- Crystal structures of two alanylpiperidine analogues. IUCr Journals.
- Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. IUCr Journals.
- Crystal structures of two alanyl-piperidine analogues. PubMed.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog.
- Single crystal X-ray diffraction. Rigaku.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Bis(piperidin-1-yl)methanone. PubMed.
- 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). MDPI.
- The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. ResearchGate.
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A Tale of Two Rings: A Comparative Guide to Piperidine and Pyrrolidine Scaffolds in SAR Studies
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that casts a long shadow over the entire drug discovery process. This choice profoundly influences a candidate's physicochemical properties, its three-dimensional shape, its journey through the body, and its ultimate therapeutic efficacy. Among the most celebrated and frequently employed of these foundational structures are the saturated nitrogen heterocycles: the six-membered piperidine and the five-membered pyrrolidine.
Both are hailed as "privileged scaffolds," a testament to their repeated appearance in a diverse array of approved drugs and biologically active molecules.[1] Their value lies in providing a robust, three-dimensional framework that can present substituents to a biological target in a defined orientation, while also incorporating a basic nitrogen atom—often a key player in target engagement and a powerful handle for modulating solubility.
This guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple list of facts. It aims to provide an in-depth, data-driven comparison of these two scaffolds, exploring the causality behind their differences and offering field-proven insights to guide your strategic decisions in Structure-Activity Relationship (SAR) studies. We will dissect their fundamental properties, examine their impact on biological activity through case studies, and provide actionable experimental protocols for their evaluation.
Chapter 1: The Foundations: A Physicochemical and Structural Comparison
While differing by a single methylene unit, the piperidine and pyrrolidine rings exhibit subtle yet critical differences in their core properties.[2] These distinctions are not merely academic; they are strategic levers that a medicinal chemist can pull to fine-tune a molecule's behavior.
Basicity (pKa) and Lipophilicity (logP)
The basicity of the nitrogen atom is often crucial for forming ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site. In this regard, piperidine and pyrrolidine are remarkably similar.
Pyrrolidine is marginally more basic than piperidine.[1] This is often attributed to the greater conformational stability of its protonated, five-membered ring form.[1][3] However, with pKa values of their conjugate acids being so close, they are frequently considered interchangeable when basicity is the primary design consideration.[1]
A more significant divergence appears when we consider lipophilicity, a key driver of properties like solubility, cell permeability, and potential off-target interactions. Piperidine is notably more lipophilic than pyrrolidine.[2] This seemingly small difference can have cascading effects on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making the choice between the two a valuable tool for modulating a compound's overall lipophilic character.[1]
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic with very similar pKa values. Pyrrolidine is slightly more basic. Largely interchangeable if basicity is the main concern.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is significantly more lipophilic. This can be used to modulate solubility, permeability, and hydrophobic interactions.[1][2] |
Conformational Analysis: Rigidity vs. Flexibility
The most profound difference between the two scaffolds lies in their conformational behavior. This directly impacts how they present their substituents in three-dimensional space, which is the very essence of molecular recognition.
Piperidine overwhelmingly prefers a rigid chair conformation , much like cyclohexane, to minimize angular and torsional strain.[4] This locks its substituents into well-defined axial or equatorial positions. The interconversion between the two chair forms is rapid, but the energy barrier is significant enough that one conformation often predominates, especially with bulky substituents which strongly prefer the less-hindered equatorial position.[4] This conformational restriction can be a major advantage, reducing the entropic penalty upon binding to a target and leading to higher affinity.[5]
Pyrrolidine , on the other hand, is significantly more flexible. The five-membered ring cannot achieve the ideal staggered geometry of a chair and instead adopts puckered envelope and twist conformations.[1] The energy barriers between these forms are low, allowing the ring to undergo a process called pseudorotation, where the "pucker" moves around the ring. This flexibility allows the pyrrolidine ring to adapt its shape to fit the contours of a binding pocket, which can be beneficial when the optimal binding conformation is not precisely known.[6]
Chapter 2: Impact on Structure-Activity Relationships (SAR)
The fundamental differences in structure and conformation directly translate into tangible effects on biological activity and pharmacokinetic properties. The choice is not arbitrary but a strategic decision to optimize fit, function, and fate of a drug candidate.
The Vectorial Display of Substituents
The geometry of the scaffold dictates the "exit vectors" or the angles at which substituents are projected from the core. Due to the defined axial and equatorial positions in a piperidine chair, substituents are held in specific, predictable orientations. In contrast, the flexibility of the pyrrolidine ring means its substituent vectors are less defined and can sample a wider range of spatial orientations.
This has profound implications for target binding. If a key interaction requires a substituent to be placed in a very specific location within a binding pocket, the rigid piperidine scaffold may be superior. If, however, a degree of conformational adjustment is needed to accommodate the binding site, the more adaptable pyrrolidine may lead to a more potent compound.
A study on pancreatic lipase inhibitors illustrates this principle well. Researchers found that certain pyrrolidine derivatives exhibited greater potency than their piperidine counterparts.[5] Molecular docking studies suggested that the more flexible five-membered ring allowed for a better fit into the enzyme's active site, optimizing hydrogen bonding and hydrophobic interactions that were critical for inhibition.[5]
Case Study: Leukotriene A₄ Hydrolase (LTA4H) Inhibitors
In the development of inhibitors for LTA4H, a target for inflammatory diseases, a series of functionalized pyrrolidine and piperidine analogues were synthesized and evaluated.[7] This work led to the identification of potent, orally active inhibitors. While the study did not focus on a direct head-to-head comparison in all cases, the exploration of both scaffolds was critical in establishing the SAR and ultimately identifying a clinical candidate, demonstrating the utility of exploring both ring systems to find the optimal balance of potency and properties.[7]
Impact on ADME Properties
The choice of scaffold can significantly influence a compound's pharmacokinetic profile.
-
Metabolism: Both rings are generally considered metabolically stable, as evidenced by their presence in many marketed drugs.[1] However, they are not inert. The carbons adjacent to the nitrogen (α-carbons) can be susceptible to CYP-mediated oxidation.[2] Strategically placing substituents can shield these "metabolic soft spots." Some comparative studies have suggested that in certain chemical contexts, the pyrrolidine ring may offer slightly enhanced metabolic stability compared to piperidine.[1]
-
Permeability and Distribution: The higher lipophilicity of piperidine can lead to increased membrane permeability and a larger volume of distribution compared to a direct pyrrolidine analogue.[1] This can be advantageous for reaching targets within the central nervous system (CNS) but may also increase the risk of non-specific binding and off-target toxicity.
Chapter 3: Strategic Application and Experimental Evaluation
The decision to use a piperidine or pyrrolidine scaffold should be data-driven. The following section provides standardized protocols for key in vitro assays that allow for a direct, quantitative comparison of analogues, forming a self-validating system for decision-making.
Experimental Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. This protocol is fundamental for quantifying potency at the target of interest.
Causality: This assay directly measures target engagement. By comparing the Kᵢ values of a piperidine and a pyrrolidine analogue, you can quantify the impact of the scaffold change on binding affinity. A lower Kᵢ value indicates higher affinity.
Methodology (Filtration-based Assay):
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). Chill on ice.
-
Membrane Preparation: Thaw a vial of cell membranes expressing the target receptor on ice. Homogenize and dilute in ice-cold assay buffer to a pre-determined optimal protein concentration (e.g., 5-20 µg protein per well).
-
Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-ligand) in assay buffer at a concentration that is typically at or below its dissociation constant (Kₑ).
-
Test Compounds: Prepare serial dilutions of the piperidine and pyrrolidine test compounds in assay buffer. A typical starting concentration is 10 mM in DMSO, followed by serial dilution to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 10 µM) of a known, potent, unlabeled ligand for the target receptor.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand solution, and membrane preparation.
-
NSB Wells: Add the NSB control solution, radioligand solution, and membrane preparation.
-
Competition Wells: Add the serially diluted test compound solutions, radioligand solution, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[8] This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioactivity.[8]
-
-
Scintillation Counting:
-
Dry the filter plate. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLᵢₙₜ).
Causality: This assay assesses a compound's susceptibility to Phase I metabolism, a primary route of drug clearance. Comparing the metabolic stability of a piperidine and a pyrrolidine analogue can reveal if one scaffold is more or less of a metabolic liability, guiding efforts to improve pharmacokinetic properties.
Methodology (Liver Microsome Assay):
-
Reagent Preparation:
-
Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from XenoTech) at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
Cofactor Solution: Prepare a solution of NADPH (e.g., 1 mM final concentration) in phosphate buffer. Keep on ice.
-
Test Compounds: Prepare 1 µM solutions of the piperidine and pyrrolidine analogues in phosphate buffer. The final organic solvent (e.g., DMSO) concentration should be low (<0.5%).[2]
-
Positive Controls: Include compounds with known metabolic rates (e.g., a high-turnover compound like Dextromethorphan and a low-turnover compound) to validate the assay.[2]
-
Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound solutions and the liver microsome solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "minus cofactor" controls.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of the ice-cold quenching solution to the respective wells. The 0-minute time point is typically quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant, k.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg of microsomal protein using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (1 / protein concentration) .
-
Conclusion: An Informed Choice
The selection between a piperidine and a pyrrolidine scaffold is a nuanced decision without a universal "correct" answer. It is a strategic choice that should be guided by the specific goals of the drug discovery program and validated by empirical data.
-
Choose piperidine when conformational restriction is desired to maximize binding affinity for a well-defined pocket, or when a modest increase in lipophilicity is needed to improve permeability. Its rigidity can offer a more predictable SAR.
-
Choose pyrrolidine when conformational flexibility is required for the ligand to adapt to its binding site, or when a more hydrophilic profile is sought to improve solubility or reduce non-specific binding. Its adaptability can sometimes unlock potency where a more rigid scaffold fails.
Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers the medicinal chemist. By leveraging their distinct physicochemical and structural properties and validating choices with robust in vitro experiments, researchers can make more rational and effective decisions, accelerating the journey toward novel and impactful therapeutic agents.
References
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. PubMed. [Link]
-
Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. PubMed. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. PubMed. [Link]
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Spectroscopic Data Validation for (3R)-3-(piperidine-1-carbonyl)piperidine
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: The Stereochemical Challenge
The molecule (3R)-3-(piperidine-1-carbonyl)piperidine (CAS: implied structure based on piperidine-3-carboxylic acid derivatives) represents a critical chiral scaffold in medicinal chemistry, often serving as a pharmacophore in enzyme inhibitors (e.g., DUBs, kinases).[1] Structurally, it consists of two piperidine rings linked by an amide bond:
-
Ring A (Chiral): A piperidine ring substituted at the C3 position.[2]
-
Ring B (Achiral): A piperidine ring attached via its nitrogen (N1) to the carbonyl.
Validating this structure presents a unique tripartite challenge:
-
Connectivity: Distinguishing the "inner" amide piperidine from the "outer" amine piperidine.
-
Conformational Isomerism: The partial double-bond character of the N-C=O amide bond creates rotamers (E/Z isomers) that complicate NMR spectra, often mimicking impurities.
-
Absolute Configuration: Unambiguously assigning the (3R) enantiomer against its (3S) counterpart without destroying the sample.
This guide compares the three primary validation methodologies—High-Field NMR , Chiral HPLC , and Vibrational Circular Dichroism (VCD) —providing a self-validating workflow for definitive characterization.[1]
Comparative Analysis of Validation Methods
Method A: High-Field NMR (1H, 13C, VT-NMR)
The Baseline for Structural Connectivity & Rotamer Analysis[1]
Expert Insight: Standard 1H NMR at room temperature is often insufficient due to rotameric splitting . The N-acyl bond restricts rotation, causing the
| Feature | Performance | Notes |
| Structural Resolution | High | Requires 2D (COSY, HSQC) to resolve overlapping methylene envelopes (1.4–1.8 ppm).[1] |
| Chiral Discrimination | None | Enantiomers are magnetically equivalent in achiral solvents (CDCl3, DMSO-d6).[1] |
| Dynamic Range | Medium | Variable Temperature (VT) NMR is required to coalesce rotamer peaks for simplified integration. |
Method B: Chiral HPLC / SFC
The Gold Standard for Enantiomeric Purity (% ee)
Expert Insight: For piperidine amides, polysaccharide-based stationary phases (Amylose/Cellulose) are superior to protein-based phases due to higher loading capacity and sharper peak shapes for basic amines.[1]
| Feature | Performance | Notes |
| Sensitivity | Very High | Can detect <0.1% of the (3S)-enantiomer impurity.[1] |
| Throughput | High | SFC (Supercritical Fluid Chromatography) offers 3x faster run times than Normal Phase HPLC. |
| Limitations | Reference Dependent | Requires a racemic standard to establish retention times for both enantiomers.[2] |
Method C: Vibrational Circular Dichroism (VCD)
The Solution for Absolute Configuration[1]
Expert Insight: Unlike X-ray crystallography, which requires a single crystal (often difficult for oily piperidine amides), VCD determines absolute configuration directly in solution.[1] It relies on the differential absorption of left and right circularly polarized IR light by the chiral amide chromophore.
| Feature | Performance | Notes |
| Configuration | Absolute | Compares experimental spectrum vs. DFT-calculated spectrum. No reference standard needed. |
| Sample State | Solution | Works in CDCl3 or CCl4; non-destructive. |
| Requirement | High Conc.[3][4] | Requires ~5-10 mg/mL concentration; sensitive to water vapor. |
Validation Decision Workflow
The following diagram outlines the logical progression for validating the synthesis of (3R)-3-(piperidine-1-carbonyl)piperidine.
Caption: Logical workflow for distinguishing rotameric phenomena from impurities and establishing absolute configuration.
Detailed Experimental Protocols
Protocol 1: Rotamer Validation via VT-NMR
Objective: Confirm that "impurity" peaks are actually rotamers of the N-acyl piperidine bond.
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (preferred over CDCl3 for higher boiling point capability).
-
Acquisition (25°C): Acquire a standard 1H spectrum. Note the splitting of the
-proton signals of the amide-bound piperidine ring (typically ~3.4–3.6 ppm). -
Stepwise Heating: Increase probe temperature to 40°C, then 60°C, then 80°C. Allow 5 minutes for equilibration at each step.
-
Validation Criteria:
-
Coalescence: The split multiplets should broaden and eventually merge into a single average signal as the rotation rate exceeds the NMR timescale.
-
Reversibility: Upon cooling back to 25°C, the split signals must return. If they do not, the compound has degraded.
-
Protocol 2: Chiral HPLC Method Development
Objective: Quantify the enantiomeric excess (% ee) of the (3R) isomer.
Recommended System:
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (70 : 30 : 0.1 v/v/v).[1]
-
Note: The basic modifier (DEA) is critical to suppress peak tailing of the secondary amine in Ring A [1, 2].
-
-
Detection: UV at 215 nm (Amide absorption).
-
Temperature: 25°C.
Self-Validating Step: Inject the racemate first to establish the separation factor (
Protocol 3: Absolute Configuration by VCD
Objective: Confirm the (3R) assignment without crystals.
-
Simulation: Perform a conformational search of (3R)-3-(piperidine-1-carbonyl)piperidine using DFT (B3LYP/6-31G* level). Calculate the IR and VCD spectra for the lowest energy conformers.
-
Measurement: Prepare a highly concentrated solution (~50 mg/mL) in CDCl3 .
-
Acquisition: Collect VCD spectra in the 1000–1800 cm⁻¹ range (4-hour accumulation for S/N ratio).
-
Analysis: Focus on the Amide I band (~1640 cm⁻¹).
-
Match: If the experimental VCD signs (+/- pattern) match the calculated (3R) spectrum, the sample is (3R).[1]
-
Mirror: If the signs are opposite, the sample is (3S).
-
Representative Data Summary
The following table summarizes typical validation data for N-acyl piperidine derivatives, serving as a benchmark for your experimental results.
| Parameter | Method | Expected Value / Observation |
| Amide Rotamers | 1H NMR (25°C) | Dual signals for N-CH₂ (Ratio ~60:40 or similar) [3]. |
| Coalescence Temp | VT-NMR | Signals merge between 55°C – 75°C. |
| Enantiomeric Resolution | Chiral HPLC (AD-H) | |
| Elution Order | Chiral HPLC | (3R) and (3S) typically elute ~2-4 mins apart; order is column-dependent (must verify with standard). |
| VCD Signal | IR/VCD | Strong bisignate couplet at ~1640 cm⁻¹ (C=O stretch). |
References
-
BenchChem Technical Support. (2025).[2][5] Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem. Link
-
Chittabathina, V. R., et al. (2014).[1][6] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[1][6] Link
-
Fraser, R. R., & Grindley, T. B. (1975).[1] Rotational barriers in amides. N-acylpiperidines.[4][7] Canadian Journal of Chemistry. Link[1]
-
JASCO Inc. (2024). Vibrational Circular Dichroism Spectroscopy using an FVS-6000 Spectrometer. JASCO Applications. Link
-
Stephens, P. J., et al. (2010).[1] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Link
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Piperidine-Based Fragment Libraries
This guide provides an in-depth comparison of common methodologies for the structural validation of piperidine-based fragment libraries. It is intended for researchers, scientists, and drug development professionals engaged in fragment-based drug discovery (FBDD). We will explore the nuances of why specific experimental choices are made, present detailed protocols, and offer a comparative analysis to guide your validation strategy.
The Piperidine Scaffold: A Privileged Structure with a Validation Challenge
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs. Its prevalence stems from its ability to serve as a versatile, saturated heterocycle that can improve physicochemical properties like solubility and metabolic stability, while also providing a three-dimensional scaffold to explore chemical space. In fragment-based drug discovery (FBDD), piperidine-containing fragments are therefore highly valuable starting points for hit-to-lead campaigns.
However, the very feature that provides its strength—its conformational flexibility—also presents a significant validation challenge. The piperidine ring primarily exists in a low-energy chair conformation, but it can undergo ring-flipping to an alternative chair form, and also adopt higher-energy boat and twist-boat conformations. The specific conformation and the orientation of its substituents are critical for molecular recognition by a target protein. Therefore, robust structural validation is not merely about confirming the chemical identity of a fragment; it is about understanding its precise three-dimensional structure and binding mode, which is paramount for successful structure-guided drug design.
This guide compares the three primary pillars of structural validation for fragment libraries: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Approaches. We will dissect their principles, strengths, and limitations in the specific context of piperidine fragments.
A Comparative Overview of Core Validation Techniques
Choosing the right validation technique depends on the specific goals of the experiment, the nature of the target protein, and available resources. A multi-pronged approach, using orthogonal methods, is often the most robust strategy.
| Technique | Information Provided | Resolution | Throughput | Key Advantage for Piperidine Fragments | Primary Limitation |
| X-ray Crystallography | Atomic-resolution 3D structure of the protein-ligand complex. | High (1-3 Å) | Low to Medium | Unambiguously defines the bound conformation and specific intermolecular interactions. | Requires a well-diffracting crystal system; may be biased towards the lowest-energy bound state. |
| NMR Spectroscopy | Binding affinity, epitope mapping (binding site), and solution-state conformational dynamics. | Low to Medium | Medium to High | Excellent for detecting weak binding and characterizing solution behavior, which is highly relevant for flexible scaffolds. | Does not provide a single high-resolution structure; requires larger amounts of protein. |
| Computational Docking | Predicted binding pose and estimated binding energy. | Variable | High | Rapidly screens virtual libraries and predicts potential binding modes, helping to prioritize fragments for experimental validation. | Prone to inaccuracies, especially with flexible ligands and significant protein conformational changes. Requires experimental validation. |
Workflow for Fragment Library Validation
A robust validation workflow integrates computational and experimental methods to efficiently identify and characterize promising fragment hits. The process begins with ensuring the quality of the library itself and progresses through screening, hit validation, and detailed structural characterization.
Caption: General workflow for fragment screening and validation.
Deep Dive into Validation Methodologies
X-ray Crystallography: The Gold Standard for Structural Detail
X-ray crystallography provides an unparalleled, high-resolution snapshot of a fragment bound to its target. This method is uniquely powerful because it directly visualizes the atomic interactions—hydrogen bonds, hydrophobic contacts, and the precise conformation of the piperidine ring—that drive binding.
Causality Behind Experimental Choices: For piperidine fragments, observing the electron density map is crucial. A well-defined map confirms a specific chair or boat conformation and the equatorial or axial positioning of substituents. This information is non-negotiable for a rational, structure-guided fragment-to-lead optimization campaign. The choice of crystallization conditions (e.g., soaking vs. co-crystallization) is determined by the fragment's solubility and its effect on the protein's crystal lattice.
High-Level Protocol for Fragment Co-crystallization:
-
Protein Preparation: Purify the target protein to >95% homogeneity. Concentrate the protein to a level suitable for crystallization (typically 5-20 mg/mL).
-
Complex Formation: Incubate the protein with a 5- to 10-fold molar excess of the piperidine fragment. The fragment should be dissolved in a compatible solvent (e.g., DMSO) at a high concentration, ensuring the final solvent concentration in the protein solution is low (<5%) to avoid interference with crystallization.
-
Crystallization Screening: Use sparse-matrix screening kits to test a wide range of precipitants, buffers, and salts. Set up sitting-drop or hanging-drop vapor diffusion plates.
-
Crystal Optimization: Refine the initial hit conditions by systematically varying the concentration of precipitant, protein, and fragment, as well as pH, to grow larger, single crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure of the protein), and build the protein-fragment complex into the resulting electron density map. Refine the model to achieve good agreement with the experimental data.
NMR Spectroscopy: Probing Binding in a Native-Like State
NMR spectroscopy is exceptionally well-suited for FBDD because it can detect the weak binding affinities typical of fragments (micromolar to millimolar range) in a solution state, which more closely mimics the physiological environment. For flexible piperidine fragments, NMR can provide information on the binding epitope and confirm target engagement without the need for crystallization.
Key Ligand-Observed NMR Techniques:
-
Saturation Transfer Difference (STD) NMR: This is a cornerstone technique in FBDD. The protein is selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred to it. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain. The intensity of the STD effect on different protons of the piperidine ring can reveal which parts are in closest proximity to the protein, thereby mapping the binding epitope.
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method leverages the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is a highly sensitive technique for detecting binding.
Causality Behind Experimental Choices: The choice between STD and WaterLOGSY can depend on the system. STD NMR is generally robust and provides clear epitope mapping. WaterLOGSY can be more sensitive but is sometimes prone to artifacts from compounds that interact with hydration water without directly binding the target. Using both provides strong orthogonal validation. These methods are chosen because they focus on the ligand's signals, which simplifies the spectrum and allows for screening of mixtures, increasing throughput.
Simplified Protocol for STD-NMR:
-
Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).
-
Sample A (Reference): The piperidine fragment at a known concentration (e.g., 200 µM).
-
Sample B (Protein-Ligand): The fragment at the same concentration plus the target protein (e.g., 10-20 µM).
-
-
Acquisition of 1D ¹H Spectra: Acquire a standard 1D proton spectrum for both samples to ensure the fragment is soluble and its signals are visible.
-
STD-NMR Experiment Setup:
-
Set up two experiments on Sample B.
-
On-Resonance Spectrum: The selective saturation pulse is applied at a frequency where only the protein resonates (e.g., -1.0 ppm).
-
Off-Resonance Spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
Data Acquisition: Acquire the on- and off-resonance spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The saturation time (typically 1-3 seconds) is a key parameter to optimize.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only for the protons of the fragment that received saturation transfer from the protein.
-
Analysis: Integrate the signals in the difference spectrum. The relative intensities provide information about which parts of the piperidine fragment are in closest contact with the protein.
Computational Approaches: Guiding and Prioritizing
Computational docking and molecular dynamics (MD) simulations serve as powerful complementary tools. Docking can predict the binding pose of a piperidine fragment in the active site of a protein, helping to rationalize experimental results or prioritize a list of fragments for screening.
Causality Behind Experimental Choices: For piperidines, it is critical to use a docking program that can adequately sample ring conformations or to prepare a library of pre-generated, low-energy conformers (chair, twist-boat). This is because the energetic penalty for adopting a non-optimal conformation can be the difference between a predicted binder and a non-binder. MD simulations can further refine a docked pose and assess the stability of the predicted interactions over time, providing a more dynamic picture of the binding event.
Decision Framework for Method Selection
Choosing the right validation tool requires balancing the need for detail with practical constraints like time, resources, and the specific question being asked.
Caption: Decision tree for selecting a validation method.
Conclusion
The structural validation of piperidine-based fragment libraries is a critical step in FBDD that requires a thoughtful, multi-faceted approach. While X-ray crystallography remains the definitive method for elucidating high-resolution binding modes, its technical demands are significant. NMR spectroscopy provides an indispensable tool for confirming binding in solution, mapping epitopes, and assessing dynamics, making it a powerful primary screening and validation technique. Computational methods, when used judiciously, are essential for prioritizing candidates and rationalizing experimental findings.
Ultimately, the most trustworthy validation comes from an orthogonal approach. A fragment hit that is confirmed by NMR, yields a high-resolution crystal structure consistent with the NMR data, and can be rationalized with computational models is a high-quality starting point for a successful drug discovery program.
References
-
Title: The mighty piperidine: a ubiquitous scaffold in US FDA approved drugs Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A study of the piperidine nucleus in drugs Source: Future Medicinal Chemistry URL: [Link]
-
Title: Conformational analysis of piperidine-based structures... Source: Journal of the American Chemical Society URL: [Link]
-
Title: The conformational analysis of piperidine and its derivatives Source: Chemical Reviews URL: [Link]
-
Title: NMR in fragment-based drug discovery Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]
-
Title: Saturation Transfer Difference (STD) NMR Source: Creative Biostructure URL: [Link]
-
Title: Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) Source: Bionity URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
